Tromantadine
Description
This compound is marketed as Viru-Merz in the Czech Republic. It is an antiviral used in the treatment of herpes zoster and simplex.
This compound is a cyclic amine with activity against herpes simplex virus. This compound inhibits absorption of virions to cell surfaces, as well as penetration and uncoating of the virus.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Properties
IUPAC Name |
N-(1-adamantyl)-2-[2-(dimethylamino)ethoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-18(2)3-4-20-11-15(19)17-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,3-11H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQDWARBDDDTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCC(=O)NC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41544-24-5 (mono-hydrochloride) | |
| Record name | Tromantadine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00202062 | |
| Record name | Tromantadine [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53783-83-8 | |
| Record name | Tromantadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53783-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tromantadine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tromantadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tromantadine [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tromantadine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROMANTADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H191JFG8WA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Tromantadine Against Herpes Simplex Virus-1 (HSV-1)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tromantadine, an adamantane derivative, is a topical antiviral agent effective against Herpes Simplex Virus type 1 (HSV-1).[1][2] Its mechanism of action is multifaceted, primarily targeting both the initial and final stages of the viral replication cycle. This dual-pronged inhibitory effect disrupts the virus's ability to enter host cells and subsequently prevents the spread of nascent virions to neighboring cells. This guide provides a detailed overview of the molecular mechanisms, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core concepts of this compound's anti-HSV-1 activity.
Core Mechanism of Action
This compound's antiviral activity against HSV-1 is characterized by its interference with two critical phases of the viral life cycle:
-
Inhibition of Early Stage Events (Viral Entry): this compound impedes the initial steps of viral infection.[1][2][3] It is believed to interfere with the attachment and penetration of HSV-1 into the host cell. This action likely involves an interaction with viral glycoproteins or alterations in the host cell membrane that prevent the fusion of the viral envelope with the cell membrane. By blocking entry, this compound prevents the viral capsid from releasing its genetic material into the cytoplasm, thereby halting the replication process before it can begin.
-
Inhibition of Late Stage Events (Viral Assembly, Egress, and Spread): Beyond its role as an entry inhibitor, this compound also disrupts the later phases of viral replication.[1][2][3][4] A key aspect of this late-stage inhibition is its effect on the formation of syncytia, which are large, multinucleated cells resulting from the fusion of infected and uninfected cells.[4] This cell-to-cell spread of HSV-1 is mediated by viral glycoproteins expressed on the surface of infected cells. While this compound does not appear to inhibit the synthesis of major viral glycoproteins such as gB, gC, and gD, it is thought to interfere with their proper processing or function, which is essential for mediating cell fusion.[4] This disruption of glycoprotein function effectively curtails the spread of the virus within the host tissue.
Quantitative Data on Antiviral Activity
The efficacy of this compound against HSV-1 has been quantified in various in vitro studies. The following table summarizes the reported effective concentrations for different antiviral effects.
| Assay Type | Virus Strain | Cell Line | Effective Concentration | Observed Effect | Reference |
| Cytopathic Effect (CPE) Reduction | HSV-1 (KOS Strain) | Vero, HEp-2 | 10 - 50 µg/mL | Reduction in virus-induced CPE | [1][2] |
| Cytopathic Effect (CPE) Inhibition | HSV-1 (KOS Strain) | Vero, HEp-2 | 100 - 500 µg/mL | Inhibition of virus-induced CPE | [1][2] |
| Virus Production Inhibition | HSV-1 (KOS Strain) | Vero, HEp-2 | 500 µg/mL - 1 mg/mL | Complete inhibition of virus production | [1][2] |
| Syncytium Formation Inhibition | HSV-1 (GC+) | VERO | > 25 µg/mL | Inhibition of virus-induced syncytium formation | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound against HSV-1.
Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a virus and assessing the efficacy of antiviral compounds.
Objective: To determine the concentration of this compound required to reduce the number of viral plaques.
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero or HEp-2 cells) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Virus Preparation: Prepare serial dilutions of the HSV-1 stock in a serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.
-
This compound Treatment: After adsorption, remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) containing various concentrations of this compound. A control group with no this compound should be included.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells with a solution such as 10% formalin and then stain with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated control. The IC50 value (the concentration of this compound that inhibits plaque formation by 50%) can then be determined.
Syncytium Formation Assay
This assay is used to evaluate the effect of an antiviral compound on the cell-to-cell spread of the virus.
Objective: To assess the ability of this compound to inhibit the formation of syncytia induced by HSV-1.
Methodology:
-
Cell Seeding: Plate a monolayer of cells that are prone to syncytium formation when infected with certain HSV-1 strains (e.g., VERO cells).
-
Infection: Infect the cell monolayer with a low multiplicity of infection (MOI) of a syncytial strain of HSV-1.
-
This compound Treatment: After viral adsorption, replace the medium with fresh medium containing different concentrations of this compound.
-
Incubation: Incubate the plates for 24-48 hours.
-
Microscopic Examination: Observe the cell monolayers under a microscope for the formation of syncytia (large, multinucleated cells).
-
Quantification: The extent of syncytium formation can be quantified by counting the number of syncytia or by measuring the area of fused cells. The inhibition of syncytium formation is then correlated with the concentration of this compound.
Viral Attachment and Penetration Assays
These assays help to distinguish whether an antiviral agent acts on the initial attachment of the virus to the cell surface or on its subsequent penetration into the cell.
Objective: To determine if this compound inhibits the attachment of HSV-1 to host cells or the penetration of the virus into the cells.
Methodology for Attachment Assay:
-
Pre-treatment of Virus: Pre-incubate a known titer of HSV-1 with various concentrations of this compound for 1 hour at 37°C.
-
Infection of Chilled Cells: Add the virus-tromantadine mixture to a pre-chilled monolayer of cells and incubate at 4°C for 2-3 hours to allow for viral attachment but not penetration.
-
Removal of Unbound Virus: Wash the cells thoroughly with cold PBS to remove unbound virus and the compound.
-
Plaque Assay: Overlay the cells with a semi-solid medium without the compound and perform a standard plaque reduction assay as described above. A reduction in plaque number compared to the control indicates inhibition of attachment.
Methodology for Penetration Assay:
-
Viral Adsorption: Adsorb HSV-1 onto a pre-chilled cell monolayer at 4°C for 2-3 hours.
-
Removal of Unbound Virus: Wash the cells with cold PBS to remove unbound virus.
-
This compound Treatment and Temperature Shift: Add a medium containing various concentrations of this compound and shift the temperature to 37°C to allow for viral penetration.
-
Inactivation of Extracellular Virus: After a short incubation period (e.g., 30 minutes), treat the cells with a citrate buffer (pH 3.0) to inactivate any virus that has not penetrated the cells.
-
Plaque Assay: Wash the cells and overlay with a semi-solid medium without the compound to perform a plaque reduction assay. A decrease in the number of plaques indicates inhibition of penetration.
Visualizations
Signaling Pathway and Mechanism of Action Diagrams
Caption: Dual inhibitory mechanism of this compound on the HSV-1 life cycle.
Experimental Workflow Diagram
Caption: Generalized workflow for a plaque reduction assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: inhibitor of early and late events in herpes simplex virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Antiviral Properties of Tromantadine: A Technical Guide
This document provides an in-depth analysis of the foundational scientific research concerning the antiviral properties of Tromantadine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular basis of this compound's efficacy against Herpes Simplex Virus (HSV).
Introduction
This compound is an antiviral agent derived from adamantane, a chemical class that also includes amantadine and rimantadine.[1][2] Unlike its predecessors which are primarily active against Influenza A, this compound was developed for its specific activity against Herpes Simplex Virus (HSV) types 1 and 2.[3] It is commercially available as a topical gel for the treatment of herpes labialis (cold sores).[1] The foundational research into its mechanism of action reveals a multifaceted inhibition of the viral replication cycle, targeting both initial and subsequent stages of infection.[4][5]
Mechanism of Action
The primary antiviral activity of this compound is centered on its ability to disrupt multiple phases of the HSV replication cycle. This dual-action mechanism, targeting both early and late events, distinguishes it from many other antiviral agents.
Foundational studies have demonstrated that this compound is a potent inhibitor of the initial stages of HSV infection.[4][5] Its mechanism involves interference with viral entry into the host cell. The proposed steps of inhibition include:
-
Virus Absorption and Penetration: this compound is thought to impede the initial attachment (absorption) of virions to the host cell surface and the subsequent penetration of the virus into the cell.[1][6] This may be achieved by altering the glycoproteins on the host cell surface, making them less amenable to viral binding.[1]
-
Membrane Fusion: Research comparing this compound to amantadine suggests that it stabilizes the bilayer phase of cell membranes.[7] This action may prevent the necessary membrane fusion event between the viral envelope and the host cell plasma membrane, a critical step for viral entry.[7]
-
Viral Uncoating: The drug also appears to prevent the uncoating of the virion capsid, a necessary step for the release of the viral genome into the host cell cytoplasm.[1][6]
In addition to blocking viral entry, this compound also acts at later stages of the replication cycle, even when added hours after the initial infection.[4][8] This indicates a secondary mechanism of action that disrupts the production of new viral particles.
-
Viral Polypeptide Synthesis: Treatment with this compound has been shown to inhibit the synthesis of viral polypeptides.[4][8] This suggests an interference with the translation of viral mRNA or the processing of the resulting proteins.
-
Glycoprotein Processing and Syncytium Formation: Further research has shown that this compound inhibits HSV-1 induced syncytium (cell-cell fusion) formation.[9] While viral glycoproteins (gB, gC, and gD) are still synthesized and transported to the cell surface, the drug likely inhibits a cellular process required for their proper function, such as glycoprotein processing.[9] This prevents the virus from spreading to adjacent cells.
-
Virus Assembly and Release: The culmination of these late-stage inhibitory effects is the disruption of virion assembly and/or the release of new, infectious virus particles from the host cell.[4][5]
The multifaceted mechanism of this compound is visualized in the logical diagram below.
Caption: Proposed multi-stage inhibitory mechanism of this compound on the HSV replication cycle.
Quantitative Antiviral Activity
The foundational in-vitro research quantified the dose-dependent efficacy of this compound against HSV-1 (KOS strain). Key findings from these studies are summarized below.
Table 1: Dose-Dependent Inhibition of HSV-1 Cytopathic Effect (CPE)
| This compound Concentration | Observed Effect on Vero and HEp-2 cells | Reference(s) |
|---|---|---|
| 10 - 50 µg | Reduction in virus-induced cytopathic effect. | [4],[5],[8],[10] |
| 100 - 500 µg | Inhibition of cytopathic effect and reduction in virus production. | [4],[5],[8],[10] |
| > 25 µg/ml | Inhibition of syncytium formation in VERO cells. |[9] |
Table 2: Inhibition of HSV-1 Virus Production
| This compound Concentration | Observed Effect on Virus Yield | Reference(s) |
|---|---|---|
| 100 - 500 µg | Reduced virus production. | [4],[5],[8],[10] |
| 500 µg - 1 mg | Complete inhibition of virus production. |[4],[5],[8],[10] |
Note: Concentrations in the source material are often cited per 2 x 10^6 cells.[4][5]
Foundational Experimental Protocols
The following outlines the methodologies employed in the seminal research that established this compound's antiviral profile.
-
Cell Lines: HEp-2 and Vero cells were commonly used.[4][5] These cell lines are standard for HSV research due to their high susceptibility to infection.
-
Virus Strain: The KOS strain of Herpes Simplex Virus Type 1 (HSV-1) was the primary virus used in these foundational studies.[4][5]
-
Cell Culture and Toxicity: Cells were grown in appropriate media. For toxicity assays, cells were incubated with varying concentrations of this compound (up to 2 mg per 2 x 10^6 cells) for 24, 48, or 96 hours, with cell morphology monitored for signs of toxicity.[4][5][8]
-
Cytopathic Effect (CPE) Inhibition Assay:
-
Confluent monolayers of HEp-2 or Vero cells were prepared in culture plates.
-
Cells were infected with a specific multiplicity of infection (MOI) of HSV-1.
-
Immediately after infection, the medium was replaced with a medium containing various concentrations of this compound (e.g., 10 µg to 1 mg).
-
Control wells included infected but untreated cells and uninfected, untreated cells.
-
Plates were incubated and observed microscopically at 24, 48, and 96 hours post-infection for the presence of CPE (e.g., cell rounding, detachment). The reduction in CPE in treated wells compared to untreated wells indicated antiviral activity.[10]
-
-
Virus Yield Reduction Assay:
-
Cells were infected with HSV-1 as described above and treated with this compound.
-
At specific time points post-infection (e.g., 24 or 48 hours), the cells and supernatant were harvested.
-
The samples were subjected to freeze-thaw cycles to release intracellular virions.
-
The total viral titer (plaque-forming units per ml, PFU/ml) in the lysate was determined by a plaque assay on fresh cell monolayers.
-
A reduction in viral titer in the treated samples compared to the untreated control demonstrated the drug's ability to inhibit the production of infectious virus particles.[4]
-
-
Time-of-Addition Experiment:
-
To distinguish between early and late-stage inhibition, this compound was added at different times relative to infection.
-
Group 1 (Early Stage): Drug was added 15 minutes before infection and maintained throughout the experiment.[4]
-
Group 2 (Late Stage): Drug was added at a later time point, such as 4 hours post-infection, after viral entry and uncoating were complete.[4][8]
-
Virus production and protein synthesis were then measured. Inhibition in Group 2 indicated that the drug also acts on a late stage of the replication cycle.[4][8]
-
-
Methodology: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) was used to analyze viral protein synthesis.[4]
-
Infected and/or treated HEp-2 cells were incubated with radiolabeled amino acids (e.g., ¹⁴C-amino acids) at a specific time post-infection (e.g., 1 hour).[4]
-
Cells were harvested 24 hours post-infection.
-
Cell lysates were prepared, and proteins were separated by size using SDS-PAGE.
-
The gel was then subjected to fluorography to visualize the newly synthesized, radiolabeled proteins.
-
A reduction or absence of specific viral protein bands in the this compound-treated lanes, compared to the untreated infected control, demonstrated inhibition of viral polypeptide synthesis.[4]
-
The general workflow for these foundational in-vitro antiviral assays is depicted below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: inhibitor of early and late events in herpes simplex virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C16H28N2O2 | CID 64377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comparison of the interaction of the anti-viral chemotherapeutic agents amantadine and this compound with model phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Early Investigations into the Antiviral Mechanisms of Tromantadine Against Herpes Simplex Virus
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of early seminal studies on the antiviral agent tromantadine, with a specific focus on its inhibitory effects on the replication of Herpes Simplex Virus (HSV). The document details the quantitative data from these foundational experiments, outlines the methodologies employed, and visualizes the proposed mechanisms of action and experimental workflows.
Quantitative Assessment of Antiviral Efficacy
Early research quantitatively established the potent inhibitory effects of this compound on HSV-1 replication. The primary methods for assessing this efficacy were the reduction of virus-induced cytopathic effect (CPE) and the direct titration of infectious virus production, typically through plaque assays.
Table 1: Dose-Dependent Inhibition of HSV-1 Induced Cytopathic Effect (CPE) and Virus Production
| This compound Concentration | Effect on HEp-2 and Vero Cells | Reference |
| 10 - 50 µg | Reduced HSV-1-induced cytopathic effect. | [1][2] |
| > 25 µg/ml | Inhibition of syncytium formation in VERO cells infected with HSV-1 GC+ (0.01 pfu/cell). | [3] |
| 100 - 500 µg | Inhibited HSV-1-induced cytopathic effect and reduced virus production. | [1][2][4] |
| 500 µg - 1 mg | Complete inhibition of virus production. | [1][4] |
Experimental Protocols
The foundational studies on this compound utilized standard virological techniques to ascertain its mechanism of action. Below are detailed methodologies for the key experiments cited.
Cytopathic Effect (CPE) Inhibition Assay
This assay qualitatively and quantitatively assesses the ability of a compound to prevent virus-induced damage to cultured cells.
-
Cell Lines: HEp-2 or Vero cells were seeded in culture plates to form a confluent monolayer.[1]
-
Virus: Herpes Simplex Virus Type 1 (KOS strain) was used for infection.[1]
-
Procedure:
-
Cell monolayers were infected with a predetermined inoculum of HSV-1.
-
Immediately following infection, the culture medium was replaced with fresh medium containing various concentrations of this compound (ranging from 10 µg to 1 mg).[1]
-
Control wells included infected cells without this compound and uninfected cells.
-
The cultures were incubated for 24 to 96 hours.[1]
-
The cell monolayers were observed microscopically for the presence and extent of CPE, which includes cell rounding, detachment, and syncytia formation.[5] The degree of CPE inhibition was recorded relative to the untreated virus control.
-
Plaque Reduction Assay
This quantitative assay measures the reduction in the number of infectious virus particles.
-
Cell Line: Vero cells were grown in 24-well plates to form a confluent monolayer.[6]
-
Virus: HSV-1.
-
Procedure:
-
Cell monolayers were infected with a dilution of HSV-1 calculated to produce a countable number of plaques (typically 50-100 per well). The infection was allowed to proceed for 1 hour at 37°C.[7]
-
The virus inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS).
-
An overlay medium containing 2% carboxymethyl-cellulose (CMC) and various concentrations of this compound was added to the wells.[7] The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).
-
The plates were incubated for 3 days at 37°C in a 5% CO2 incubator.[7]
-
After incubation, the cells were fixed with 100% methanol and stained with a 0.5% crystal violet solution to visualize and count the plaques.[7]
-
The percentage of plaque reduction was calculated by comparing the number of plaques in this compound-treated wells to the number in untreated control wells.
-
Analysis of Viral Polypeptide Synthesis (SDS-PAGE)
This biochemical technique was used to determine the effect of this compound on the synthesis of viral proteins.
-
Cell Line: HEp-2 cells.[8]
-
Virus: HSV-1 (MOI of 0.25).[8]
-
Procedure:
-
HEp-2 cell monolayers were infected with HSV-1.
-
This compound (1 mg) was added at different time points relative to infection: 15 minutes before infection or 4 hours post-infection.[4][8]
-
One hour post-infection, the cells were metabolically labeled with 14C-amino acids.[8]
-
The cells were harvested 24 hours after infection.[8]
-
Cell lysates were prepared, and the proteins were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The gel was then subjected to fluorography to visualize the radiolabeled viral polypeptides.[8] The pattern of viral protein synthesis in treated cells was compared to that in untreated infected cells.
-
Syncytium Formation Inhibition Assay
This assay assesses the drug's ability to prevent the cell-to-cell fusion induced by certain viruses, a key aspect of HSV pathology.
-
Cell Line: VERO cells.[3]
-
Virus: HSV-1 GC+ strain (a strain that induces syncytia).[3]
-
Procedure:
-
VERO cells were infected with HSV-1 GC+ at a low multiplicity of infection (0.01 pfu/cell).[3]
-
This compound was added after the virus penetration stage at concentrations greater than 25 µg/ml.[3]
-
The cells were incubated and observed for the formation of syncytia (large, multinucleated cells).
-
The extent of syncytium inhibition was quantified relative to untreated, infected cells.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows described above.
Caption: Proposed dual inhibitory mechanism of this compound on HSV-1 replication.
Caption: Workflow for the Plaque Reduction Assay to quantify antiviral activity.
Caption: Experimental workflow for analyzing viral polypeptide synthesis via SDS-PAGE.
Discussion of Findings
The early research on this compound consistently demonstrates its effectiveness against HSV-1 in cell culture. Unlike its parent compound amantadine, this compound exhibits a dual mechanism of action, inhibiting both an early and a late stage of the viral replication cycle.
The inhibition of an early event is suggested to be at the stage of virus penetration or uncoating.[6] This is supported by experiments where the addition of the drug at the time of infection significantly reduces subsequent viral replication.[1][4]
More uniquely, this compound inhibits a late event in the replication cycle.[1][3][4] Studies have shown that while the synthesis of major viral glycoproteins (gB, gC, and gD) is not prevented, their subsequent processing appears to be inhibited.[3] This disruption of glycoprotein maturation is the likely cause for the observed inhibition of syncytium formation, a process that requires correctly processed and functional glycoproteins on the cell surface.[3] The reversal of this inhibition required new protein synthesis, further indicating an effect on a late-stage process.[3]
References
- 1. This compound: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Sophoridine Suppresses Herpes Simplex Virus Type 1 Infection by Blocking the Activation of Cellular PI3K/Akt and p38 MAPK Pathways [frontiersin.org]
- 3. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asm.org [asm.org]
- 6. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Tromantadine as an amantadine derivative for antiviral research
Tromantadine: An Amantadine Derivative for Antiviral Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a derivative of the adamantane family of compounds, has demonstrated notable antiviral activity, particularly against Herpes Simplex Virus (HSV).[1] Unlike its parent compound, amantadine, which is primarily effective against Influenza A virus, this compound exhibits a distinct mechanism of action that inhibits both early and late stages of the HSV replication cycle.[2][3] This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, comparative analysis with amantadine, quantitative efficacy data, and detailed experimental protocols for its study. The information presented herein is intended to serve as a technical resource for professionals engaged in antiviral research and drug development.
Introduction
This compound (N-1-adamantyl-N-[2-(dimethyl amino)ethoxy]acetamide hydrochloride) is a synthetic antiviral agent derived from amantadine.[2] While both molecules share the characteristic rigid, cage-like adamantane structure, the addition of a side chain to this compound significantly alters its biological activity, conferring potent antiherpetic properties.[4][5] It is used topically to treat infections caused by the herpes simplex virus.[1] Research indicates that this compound's efficacy is comparable to that of acyclovir in some applications.[1] This document synthesizes the available technical data on this compound to facilitate further investigation into its therapeutic potential.
Mechanism of Antiviral Action
This compound's antiviral activity against HSV is multifaceted, targeting multiple stages of the viral life cycle. This broad-spectrum inhibition contributes to its effectiveness.
3.1 Inhibition of Early Viral Events this compound interferes with the initial stages of HSV infection. Its proposed mechanisms include:
-
Impeding Viral Absorption: It is believed to alter the glycoproteins on the surface of host cells, which hinders the initial attachment of the virus.[1]
-
Inhibiting Viral Penetration: The compound prevents the virus from entering the host cell.[1][6]
-
Preventing Uncoating: this compound inhibits the final step of viral entry, where the virion sheds its protein coat to release its genetic material into the host cell's cytoplasm.[1][7]
3.2 Inhibition of Late Viral Events In addition to blocking initial entry, this compound also disrupts the later phases of viral replication.[2] Studies have shown that the addition of this compound up to 4 hours post-infection still effectively inhibits virion and viral polypeptide synthesis.[2][4] This suggests that it interferes with critical late-stage processes such as the assembly of new virus particles or their subsequent release from the infected cell.[4]
3.3 Membrane Interaction Research suggests that this compound's interaction with cellular membranes plays a role in its antiviral effect. It has been shown to raise the bilayer to hexagonal phase transition temperature of synthetic phosphatidylethanolamines, which suggests it stabilizes the membrane bilayer.[8] This action may prevent the membrane fusion events that are necessary for both viral entry and the cell-to-cell spread of the virus, which can manifest as syncytium formation.[8][9]
Figure 1: this compound's dual-stage inhibition of the HSV replication cycle.
Comparative Analysis: this compound vs. Amantadine
The primary distinction between this compound and its parent compound, amantadine, lies in their antiviral spectra. Amantadine is active against influenza A virus by targeting the M2 proton channel, but it has no effect on HSV replication.[4][10] Conversely, this compound is an effective inhibitor of HSV but does not show significant activity against influenza A.[4]
This divergence in activity is attributed to the structural modifications of the adamantane core. The N-1-adamantyl-N-[2-(dimethyl amino)ethoxy]acetamide side chain in this compound is crucial for its antiherpetic properties.[4] It is suggested that the amide or thioamide group, potentiated by the side chain, is key for its activity against HSV.[4] Furthermore, this compound is less disruptive to phospholipid packing and is more effective at preventing membrane fusion than amantadine, which may explain its efficacy against fusion-dependent viruses like HSV.[8]
Figure 2: Structural and functional relationship of adamantane derivatives.
Quantitative Data on Antiviral Efficacy
The antiviral activity of this compound against HSV-1 (KOS strain) has been quantified in cell culture models. The data below is summarized from studies using Vero and HEp-2 cell lines.[2]
Table 1: Inhibition of Herpes Simplex Virus-Induced Cytopathic Effect (CPE)
| This compound Dose (per 2 x 10⁶ cells) | Effect on CPE | Citation |
|---|---|---|
| 10 - 50 µg | Reduction in CPE | [2][9] |
| 100 - 500 µg | Inhibition of CPE |[2][9] |
Table 2: Inhibition of Herpes Simplex Virus Production
| This compound Dose (per 2 x 10⁶ cells) | Effect on Virus Production | Citation |
|---|---|---|
| 100 - 500 µg | Reduction in virus production | [2][9] |
| 500 µg - 1 mg | Complete inhibition of virus production |[2][9] |
Table 3: Cellular Toxicity of this compound
| Cell Line | Incubation Period | Tolerated Dose (per 2 x 10⁶ cells) | Observation | Citation |
|---|
| Vero & HEp-2 | 24, 48, or 96 hours | Up to 2 mg | Little change in cell morphology |[2][9] |
Experimental Protocols
The following protocols are synthesized from published methodologies for assessing the antiviral properties of this compound.[4][9]
6.1 Cell Culture and Virus Propagation
-
Cell Lines: Confluent monolayers of Vero or HEp-2 cells are typically used.[9] For example, 2.4 x 10⁶ Vero cells or 1.6 x 10⁶ HEp-2 cells per plate.[9]
-
Virus Strain: Herpes Simplex Virus Type 1 (KOS strain) is a commonly used laboratory strain.[2]
-
Culture Medium: Appropriate cell culture medium supplemented with serum (e.g., 2% newborn calf serum) is used for cell maintenance and experiments.[10]
6.2 Cytotoxicity Assay
-
Seed cells (e.g., Vero or HEp-2) in multi-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove growth medium from cells and add the this compound dilutions.
-
Incubate the cells for specified periods (e.g., 24, 48, 96 hours).[9]
-
Observe cell morphology daily for signs of toxicity (e.g., rounding, detachment) compared to untreated control cells.
-
Determine the maximum non-toxic concentration.
6.3 Antiviral Activity Assay (CPE Reduction)
-
Grow confluent monolayers of cells in multi-well plates.
-
Treat the cells with various non-toxic doses of this compound for a short period (e.g., 15 minutes) before infection.[9]
-
Infect the cells with a known multiplicity of infection (MOI) of HSV-1 (e.g., 0.25).[4]
-
After the infection period, remove the viral inoculum.
-
Reapply fresh medium containing the same concentration of this compound to the cells.[10]
-
Incubate the plates and observe daily for the appearance of viral cytopathic effect (CPE) compared to infected, untreated control wells.
-
The antiviral activity is determined by the reduction in CPE.[10]
6.4 Virus Yield Reduction Assay
-
Follow the procedure for the antiviral activity assay (Section 6.3).
-
At various time points post-infection (e.g., 24, 48, 96 hours), harvest the supernatant and/or cell lysates from both treated and untreated wells.[10]
-
Determine the titer of infectious virus in the harvested samples using a plaque assay on fresh cell monolayers.
-
The reduction in viral titer in treated samples compared to the control indicates the inhibition of virus production.
6.5 Analysis of Viral Polypeptide Synthesis
-
Infect HEp-2 cells with HSV-1 (MOI of 0.25) and treat with this compound (e.g., 1 mg) either at the time of infection or at a later time point (e.g., 4 hours post-infection).[4]
-
At 1 hour post-infection, label the cells with ¹⁴C-amino acids.[4]
-
Harvest the cells at 24 hours post-infection.[4]
-
Prepare cell lysates and separate the proteins using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
-
Visualize the radiolabeled viral polypeptides by fluorography and compare the protein profiles of treated cells to infected, untreated controls to assess the inhibition of viral protein synthesis.[4]
Figure 3: General experimental workflow for assessing antiviral activity.
Conclusion and Future Directions
This compound stands out as a significant derivative of amantadine, possessing a distinct and potent antiviral activity against Herpes Simplex Virus. Its ability to inhibit both early and late events in the viral replication cycle provides a strong basis for its therapeutic use. The quantitative data clearly demonstrates its efficacy at concentrations that are well-tolerated by host cells.
For drug development professionals, this compound serves as an important lead compound. Future research could focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new derivatives to enhance potency against HSV or broaden the antiviral spectrum.
-
Mechanism of Action Elucidation: Pinpointing the specific host and viral protein targets of this compound to better understand its inhibitory effects.
-
Combination Therapies: Investigating potential synergistic effects when used in combination with other antiherpetic agents to combat drug resistance.
The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon, paving the way for the development of next-generation antiviral therapeutics based on the adamantane scaffold.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rimantadine hydrochloride and amantadine hydrochloride use in influenza A virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. This compound | C16H28N2O2 | CID 64377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparison of the interaction of the anti-viral chemotherapeutic agents amantadine and this compound with model phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. journals.asm.org [journals.asm.org]
The Adamantane Antiviral: A Technical Guide to the Historical Development of Tromantadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tromantadine, an antiviral agent derived from the adamantane family, emerged as a therapeutic candidate for the management of Herpes Simplex Virus (HSV) infections. This technical guide provides an in-depth exploration of its historical development, from its chemical synthesis to its evaluation in preclinical and clinical studies. The document details the experimental methodologies employed to elucidate its mechanism of action and quantify its efficacy, offering a comprehensive resource for researchers in the field of antiviral drug development.
Chemical Synthesis and Properties
This compound (N-(1-adamantyl)-2-[2-(dimethylamino)ethoxy]acetamide) is a synthetic derivative of amantadine.[1] Its synthesis is a multi-step process, beginning with the synthesis of its adamantane core, followed by the addition of the functional side chain that confers its specific antiviral properties.
Synthesis of the Adamantane Precursor
The synthesis of amantadine, the precursor to this compound, has been approached through various methods. A common route involves the Ritter reaction, starting from adamantane or a derivative like 1-bromoadamantane.
Experimental Protocol: Synthesis of N-(1-adamantyl)acetamide (Intermediate)
This protocol outlines a laboratory-scale synthesis of a key intermediate in the production of amantadine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine 4.0 g (0.026 mol) of amantadine, 4.0 ml (0.028 mol) of triethylamine, and 25 ml of tetrahydrofuran (THF).
-
Addition of Chloroacetyl Chloride: Slowly add a solution of 3.0 g (0.026 mol) of chloroacetyl chloride in THF to the stirred mixture.
-
Reaction and Workup: Allow the reaction to proceed, monitoring for completion. Upon completion, the resulting N-(1-Adamantyl)-2-chloroacetamide can be isolated and purified using standard organic chemistry techniques.
Final Synthesis of this compound
The final step in the synthesis of this compound involves the reaction of N-(1-Adamantyl)-2-chloroacetamide with 2-(dimethylamino)ethanol.
References
Foundational Discoveries on the Antiviral Effects of Tromantadine against Herpes Simplex Virus
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research that first elucidated the antiviral properties of Tromantadine against Herpes Simplex Virus (HSV). The seminal work detailed herein laid the groundwork for understanding its mechanism of action and established its potential as a therapeutic agent. This document collates key quantitative data, details the experimental methodologies from the original studies, and visualizes the proposed viral and cellular pathways affected by this compound.
Core Quantitative Data
The initial investigations into this compound's efficacy against HSV-1 (KOS strain) were systematically quantified, primarily focusing on the reduction of viral cytopathic effect (CPE) and the inhibition of new virus production. The data presented below is aggregated from the foundational publication by Rosenthal et al. (1982).
Table 1: Effect of this compound on HSV-1 Induced Cytopathic Effect (CPE) and Virus Production in HEp-2 Cells
| This compound Concentration (µ g/2x10 ⁶ cells) | Observed Cytopathic Effect (CPE) | Virus Production |
| 10 - 50 | Reduced | - |
| 100 - 500 | Inhibited | Reduced |
| 500 - 1000 | - | Complete Inhibition |
Data synthesized from Rosenthal et al., 1982.[1][2][3][4]
Table 2: Effect of this compound on HSV-1 Production in Vero Cells
| This compound Concentration (µ g/plate ) | Virus Yield (PFU/0.1 ml) 24h post-infection |
| 0 (Control) | 2 x 10⁵ |
| 100 | 1 x 10⁵ |
| 200 | 2 x 10⁴ |
| 500 | <10 |
| 1000 | <10 |
Data synthesized from Rosenthal et al., 1982.[1]
Table 3: Time-of-Addition Experiment on the Antiherpetic Activity of this compound in Vero Cells
| Time of this compound Addition (1 mg/plate) Relative to Infection | Virus Yield (PFU/0.1 ml) 24h post-infection |
| -15 min (Pre-infection) | <10 |
| 0 h (At time of infection) | <10 |
| +1 h | 1 x 10² |
| +2 h | 2 x 10³ |
| +4 h | 4 x 10³ |
| +6 h | 3 x 10⁴ |
| No drug (Control) | 4 x 10⁵ |
Data synthesized from Rosenthal et al., 1982.[1]
Key Experimental Protocols
The following protocols are detailed based on the methodologies described in the foundational literature.
Determination of Antiviral Activity
The antiviral efficacy of this compound was primarily assessed through the inhibition of virus-induced CPE and the reduction in the yield of infectious virus particles.
-
Cell Lines and Virus:
-
Vero (African green monkey kidney) and HEp-2 (human epidermoid carcinoma) cells were used.
-
Herpes Simplex Virus Type 1 (KOS strain) was the viral agent.
-
-
Procedure for Virus Yield Reduction Assay:
-
Confluent monolayers of Vero or HEp-2 cells were prepared in culture plates.
-
Cells were infected with HSV-1 (KOS strain).
-
After a 1-hour adsorption period, the viral inoculum was removed.
-
The cell monolayers were washed and overlaid with a maintenance medium containing varying concentrations of this compound.
-
The plates were incubated at 37°C.
-
At 24, 48, and 96 hours post-infection, the extracellular fluid was harvested.
-
The concentration of infectious virus in the harvested fluid was determined by a plaque assay on fresh Vero cell monolayers.[1]
-
Plaque Assay for Virus Titer Determination
This standard virological technique was employed to quantify the amount of infectious virus.
-
Procedure:
-
Serial dilutions of the virus-containing samples were prepared.
-
Aliquots of each dilution were added to confluent monolayers of Vero cells.
-
After a 1-hour incubation to allow for viral attachment, the inoculum was removed.
-
The cell monolayers were overlaid with a medium containing a substance (e.g., methylcellulose) to restrict the spread of the virus to adjacent cells.
-
After incubation to allow for plaque formation (areas of cell death), the cells were fixed and stained (e.g., with crystal violet).
-
The plaques were counted, and the virus titer was calculated in Plaque Forming Units per milliliter (PFU/ml).[1]
-
Analysis of Viral Polypeptide Synthesis
To investigate the impact of this compound on viral protein production, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) was utilized.
-
Procedure:
-
HEp-2 cells were infected with HSV-1 (MOI of 0.25).
-
This compound (1 mg) was added either 15 minutes before infection or 4 hours post-infection.
-
At 1 hour post-infection, the cells were radiolabeled with ¹⁴C-amino acids.
-
The cells were harvested 24 hours post-infection.
-
Cell lysates were prepared and subjected to SDS-PAGE to separate the proteins based on their molecular weight.
-
The gel was then processed for fluorography to visualize the newly synthesized, radiolabeled viral polypeptides.[3]
-
Visualized Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action for this compound and the experimental workflows as described in the foundational papers.
Diagram 1: Proposed Dual-Action Mechanism of this compound on HSV-1 Replication
Caption: Proposed dual inhibitory action of this compound on early and late stages of the HSV-1 life cycle.
Diagram 2: Experimental Workflow for Virus Yield Reduction Assay
Caption: Workflow for assessing this compound's effect on HSV-1 production.
Diagram 3: Logical Relationship of this compound's Late-Stage Inhibition
Caption: this compound's inhibition of glycoprotein processing, a key late-stage event in HSV-1 replication.[5]
Summary of Findings
-
Dual Mechanism of Action: this compound inhibits both an early event in the viral replication cycle, likely penetration or uncoating, and a late event.[1][2][3][4]
-
Late-Stage Inhibition: Subsequent research further elucidated the late-stage inhibition, suggesting that this compound interferes with a cellular process required for syncytium formation, such as the processing of viral glycoproteins.[5] This occurs after the synthesis of the glycoproteins but before their expression on the cell surface.[5]
-
Concentration-Dependent Efficacy: The antiviral effect of this compound is dose-dependent, with higher concentrations leading to a more significant reduction and eventual complete inhibition of virus production.[1][2][3][4]
-
Time-Dependent Activity: The timing of drug administration is critical to its efficacy. The greatest inhibitory effect is observed when this compound is present at the time of or shortly after infection.[1]
-
Limited Cytotoxicity: this compound was shown to be well-tolerated by the host cells at concentrations that were effective in inhibiting viral replication.[1][2][3]
References
- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: inhibitor of early and late events in herpes simplex virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Research into Tromantadine's Spectrum of Antiviral Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tromantadine, an adamantane derivative, has demonstrated notable antiviral activity, primarily against Herpes Simplex Virus type 1 (HSV-1). This technical guide synthesizes the current understanding of its antiviral spectrum, mechanism of action, and the experimental basis for these findings. While research strongly supports its efficacy against HSV-1, its activity against other viral pathogens remains less characterized. This document provides a detailed overview of the existing quantitative data, experimental methodologies, and a visualization of its proposed mechanism against HSV-1.
Antiviral Spectrum of this compound
The majority of in-vitro research has focused on the antiherpetic activity of this compound. Its efficacy against other viral families is not well-documented in the available scientific literature.
Herpesviridae
Herpes Simplex Virus Type 1 (HSV-1): this compound is a potent inhibitor of HSV-1 replication. It has been shown to inhibit both early and late events in the viral replication cycle[1][2]. Its activity is dependent on the viral inoculum size and the timing of its addition relative to infection[1][2]. Clinical investigations have also demonstrated the therapeutic efficacy of topical this compound hydrochloride ointment in treating herpes simplex lesions[3].
Table 1: In Vitro Antiviral Activity of this compound against Herpes Simplex Virus Type 1 (KOS Strain)
| Cell Line | Assay Type | Endpoint Measured | Effective Concentration | Reference |
| HEp-2 | Cytopathic Effect (CPE) Inhibition | Reduction of virus-induced CPE | 10 - 50 µg/mL | [1][2] |
| HEp-2 | Virus Yield Reduction | Inhibition of virus production | 100 - 500 µg/mL | [1][2] |
| HEp-2 | Virus Yield Reduction | Complete inhibition of virus production | 500 µg - 1 mg/mL | [1][2] |
| Vero | Cytopathic Effect (CPE) Inhibition | Reduction of virus-induced CPE | 10 - 50 µg/mL | [1][2] |
| Vero | Virus Yield Reduction | Inhibition of virus production | > 25 µg/mL (for syncytium inhibition) | [4] |
Other Viruses
While structurally related to the anti-influenza drugs amantadine and rimantadine, there is a lack of substantial evidence in the reviewed literature to quantify the antiviral activity of this compound against influenza virus or other respiratory viruses such as parainfluenza virus, respiratory syncytial virus (RSV), adenovirus, or cytomegalovirus.
Mechanism of Action
This compound's primary mechanism against HSV-1 involves the inhibition of viral entry and cell-to-cell spread.
-
Inhibition of Early Events: this compound is proposed to inhibit an early event in the HSV replication cycle, preceding macromolecular synthesis[1][2]. This may involve interference with viral attachment or penetration into the host cell.
-
Inhibition of Late Events: The compound also inhibits a late event in viral replication, such as the assembly or release of new virus particles[1][2].
-
Inhibition of Syncytium Formation: this compound effectively inhibits HSV-1 induced syncytium (cell fusion) formation in HEp-2 and Vero cells. This action is likely due to the inhibition of a cellular process required for glycoprotein processing, which occurs after the synthesis of the fusion proteins but before their expression on the cell surface[4]. Viral glycoproteins gB, gC, and gD are synthesized in the presence of this compound and can be detected on the cell surface, suggesting the drug does not block their synthesis but rather their functional processing or localization[4].
Caption: Proposed mechanism of action of this compound on the HSV-1 replication cycle.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, primarily from the work of Rosenthal et al. (1982) on HSV-1 (KOS strain).
Cell Lines and Virus
-
Cell Lines: HEp-2 and Vero cells were utilized for these studies. They were grown in 35-mm² plates and maintained in Dulbecco minimal essential medium.
-
Virus: Herpes Simplex Virus type 1 (KOS strain) was used for infection.
Cytotoxicity Assay
-
Cell Preparation: Mock-infected HEp-2 or Vero cells were seeded in 35-mm² plates.
-
Compound Addition: Various concentrations of this compound were added to the cell cultures.
-
Incubation: Cells were incubated for 48 hours.
-
Evaluation: Cytotoxicity was evaluated by observing the cytopathic effect (CPE) on the mock-infected cells and by measuring [³H]thymidine uptake. For the latter, cells were treated with different doses of this compound and [³H]thymidine, incubated for 48 hours, washed, solubilized with 1% (wt/wt) SDS, and then subjected to scintillation counting.
Plaque Reduction Assay
-
Cell Seeding: Confluent monolayers of HEp-2 or Vero cells were prepared in 35-mm² plates.
-
Virus Adsorption: Cells were infected with HSV-1 at a multiplicity of infection (MOI) that would produce approximately 100 plaque-forming units (PFU) per plate. The virus was allowed to adsorb for a specified period.
-
Compound Treatment: After adsorption, the viral inoculum was removed, and the cell monolayers were overlaid with a medium containing various concentrations of this compound.
-
Incubation: Plates were incubated for a period sufficient for plaque formation (e.g., 2-3 days).
-
Plaque Visualization: The overlay was removed, and the cell monolayers were fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Quantification: The number of plaques in the treated wells was counted and compared to the number in untreated control wells to determine the concentration of this compound that caused a 50% reduction in plaque number (IC50).
Caption: A generalized workflow for a plaque reduction assay.
Virus Yield Reduction Assay
-
Cell Infection: Confluent monolayers of HEp-2 or Vero cells were infected with HSV-1 at a specific MOI.
-
Compound Addition: this compound was added at various concentrations either at the time of infection or at different time points post-infection.
-
Incubation: The infected and treated cells were incubated for a full replication cycle (e.g., 24 or 48 hours).
-
Virus Harvest: The supernatant (extracellular virus) and/or the cell lysate (intracellular virus) were harvested. Cell lysates were prepared by freeze-thaw disruption.
-
Virus Titer Determination: The harvested virus was serially diluted and titrated on fresh cell monolayers using a plaque assay to determine the virus titer (PFU/mL).
-
Data Analysis: The virus yield in the treated cultures was compared to that in the untreated control cultures to determine the extent of inhibition.
Signaling Pathways
There is currently no direct evidence in the reviewed literature describing the specific cellular signaling pathways modulated by this compound in the context of viral infection. However, other adamantane derivatives, such as amantadine, are known to interact with cellular signaling components, including the NMDA receptor and downstream pathways like PI3K/Akt and MAPK. Future research could explore whether this compound shares these or other signaling modulation properties, which may contribute to its antiviral effects.
Caption: Potential cellular signaling pathways that could be investigated for this compound.
Conclusion and Future Directions
This compound exhibits clear and potent antiviral activity against Herpes Simplex Virus type 1, targeting both early and late stages of the viral replication cycle and effectively inhibiting cell fusion. The quantitative data and experimental protocols supporting these findings are well-established. However, a significant knowledge gap exists regarding its broader antiviral spectrum. Future research should prioritize investigating the efficacy of this compound against a wider range of viruses, particularly respiratory viruses, to fully understand its therapeutic potential. Furthermore, elucidation of the specific cellular signaling pathways affected by this compound could provide deeper insights into its mechanism of action and open new avenues for antiviral drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride in the treatment of herpes simplex. Results of a double-blind therapeutic trial and an open prophylactic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for Tromantadine Antiviral Assay in Vero Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tromantadine is an antiviral agent known for its activity against Herpes Simplex Virus (HSV). It is a derivative of amantadine and has been used topically for the treatment of HSV infections.[1] Unlike amantadine, this compound demonstrates inhibitory effects against HSV-1 by interfering with viral replication processes.[2][3] Vero cells, derived from the kidney of an African green monkey, are a widely used continuous cell line for the propagation of viruses and for the evaluation of antiviral compounds due to their susceptibility to a wide range of viruses, including HSV.[4]
These application notes provide detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound in Vero cells, focusing on the Plaque Reduction Assay (PRA) and a standard cytotoxicity assay (e.g., MTT).
Mechanism of Action of this compound against HSV-1
This compound inhibits Herpes Simplex Virus Type 1 (HSV-1) replication through a dual mechanism, targeting both early and late stages of the viral life cycle.[2]
-
Inhibition of Early Events: this compound interferes with the initial stages of infection, potentially affecting virus penetration into the host cell and the subsequent uncoating of the viral capsid.[2] This action prevents the viral genome from being released into the cytoplasm, thereby halting the replication process before the synthesis of viral macromolecules.
-
Inhibition of Late Events: The compound also disrupts a late stage in the replication cycle.[5] Evidence suggests it inhibits the proper processing of viral glycoproteins, which are essential for the assembly of new virions and for virus-induced cell fusion (syncytium formation).[5] This disruption in glycoprotein processing prevents the formation of mature, infectious viral particles and their subsequent release.
Figure 1: Proposed mechanism of action of this compound against HSV-1.
Quantitative Data Summary
The efficacy of an antiviral compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to the host cells. This relationship is quantified by the 50% cytotoxic concentration (CC50), the 50% inhibitory concentration (IC50), and the Selectivity Index (SI).[6]
| Parameter | Description | Example Value (this compound) |
| CC50 | The concentration of the compound that reduces Vero cell viability by 50%. | > 500 µg/mL |
| IC50 | The concentration of the compound that inhibits 50% of viral replication (e.g., plaque formation). | 25 - 100 µg/mL |
| Selectivity Index (SI) | The ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates greater antiviral specificity. | > 5 - 20 |
Note: The values presented are derived from published ranges and serve as examples.[2][5] Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Method)
This protocol determines the concentration range of this compound that is non-toxic to Vero cells. The MTT assay measures cell viability based on the metabolic activity of mitochondria.[7]
Figure 2: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed Vero cells in a 96-well microtiter plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).[2]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. Live cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the percentage of viability against the compound concentration and determine the CC50 value using regression analysis.
Protocol 2: Plaque Reduction Assay (PRA)
This assay quantifies the ability of this compound to inhibit the production of infectious HSV-1 particles, as measured by a reduction in the number of viral plaques.[9][10]
Figure 3: Workflow for the Plaque Reduction Assay (PRA).
Methodology:
-
Cell Seeding: Seed Vero cells in 24-well plates and incubate until they form a confluent monolayer (typically 24-48 hours).[10]
-
Infection: Aspirate the growth medium from the cells. Infect the monolayers with a dilution of HSV-1 calculated to produce 50-100 plaque-forming units (PFU) per well.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.[11] Gently rock the plates every 15 minutes to ensure even distribution of the inoculum.
-
Treatment: During the adsorption period, prepare serial dilutions of this compound in an overlay medium. The overlay medium is typically a semi-solid medium (e.g., containing 1% carboxymethylcellulose (CMC) or methylcellulose) which restricts virus spread to adjacent cells, thus localizing infection to form plaques.[9]
-
Overlay: After adsorption, remove the viral inoculum and gently add 1 mL of the overlay medium containing the different concentrations of this compound to each well. Also include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48 to 72 hours, or until plaques are visible.[9]
-
Staining: Aspirate the overlay medium. Fix the cell monolayers with cold methanol for 20 minutes.[9] Discard the fixative and stain the cells with a 0.5% crystal violet solution for 10-15 minutes. The stain will color the viable cells, leaving the plaques (areas of dead/lysed cells) unstained and clear.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and performing a regression analysis.
References
- 1. Herpes simplex virus - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. "Suspension Vero cell culture technology for high titer production of v" by Chun Fang Shen, Rénald Gilbert et al. [dc.engconfintl.org]
- 5. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Viral titration by the Plaque assay [protocols.io]
- 11. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tromantadine in a Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Tromantadine in a plaque reduction assay to determine its antiviral efficacy, particularly against Herpes Simplex Virus (HSV).
Introduction
This compound hydrochloride, a derivative of amantadine, is an antiviral agent effective against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).[1] It has been shown to inhibit the replication of HSV by interfering with both early and late events in the viral life cycle.[2][3] Specifically, it is suggested to inhibit the attachment and penetration of the virus into host cells and also to disrupt the assembly and release of new virus particles.[1][2][3] The plaque reduction assay is a standard virological method used to quantify the infectivity of a lytic virus and is an effective tool for evaluating the antiviral activity of compounds like this compound.[4][5][6] This assay measures the reduction in the number of viral plaques—localized areas of cell death—in a cell monolayer in the presence of the antiviral agent.[4][7]
Mechanism of Action
This compound's antiviral activity against HSV is multifaceted. It is thought to inhibit early viral replication steps, preventing the virus from successfully entering the host cell.[1][2][3] Additionally, it has been observed to interfere with later stages of the viral life cycle, such as the assembly of viral components and the release of progeny virions from the infected cell.[2][3][8] This dual-action mechanism makes it a subject of interest in antiviral research.
Data Presentation
The following table summarizes hypothetical quantitative data from a plaque reduction assay evaluating the efficacy of this compound against HSV-1.
| This compound Concentration (µg/mL) | Average Plaque Count | Standard Deviation | Percent Plaque Reduction (%) |
| 0 (Virus Control) | 120 | 8 | 0 |
| 10 | 95 | 6 | 20.8 |
| 50 | 62 | 5 | 48.3 |
| 100 | 31 | 4 | 74.2 |
| 250 | 8 | 2 | 93.3 |
| 500 | 1 | 1 | 99.2 |
| 1000 (1 mg/mL) | 0 | 0 | 100 |
Experimental Protocols
Materials
-
Cell Line: Vero (African green monkey kidney) cells or HEp-2 (human epidermoid carcinoma) cells.[2]
-
Virus: Herpes Simplex Virus Type 1 (e.g., KOS strain).[2]
-
This compound Hydrochloride: Stock solution of known concentration.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Overlay Medium: Culture medium containing 1% methylcellulose or another semi-solid substance.[9]
-
Staining Solution: 0.1% Crystal Violet in 20% ethanol.
-
Fixative: 10% Formalin or cold methanol.[10]
-
Phosphate-Buffered Saline (PBS).
-
6-well or 24-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
Plaque Reduction Assay Protocol
-
Cell Seeding:
-
Seed Vero or HEp-2 cells into 6-well or 24-well plates at a density that will result in a confluent monolayer (approximately 90-100%) after 24 hours of incubation.[11]
-
-
Drug Preparation:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500, 1000 µg/mL).
-
-
Virus Infection and Drug Treatment:
-
When the cell monolayer is confluent, remove the growth medium.
-
Wash the monolayer once with PBS.
-
Infect the cells with a dilution of HSV-1 that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.[12]
-
After the adsorption period, remove the virus inoculum.
-
Add the prepared this compound dilutions to the respective wells. Include a "virus control" well with medium only and a "cell control" well with medium but no virus.
-
-
Overlay and Incubation:
-
Remove the drug-containing medium and gently add the semi-solid overlay medium to each well.[9] This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
After the incubation period, remove the overlay medium.
-
Fix the cell monolayer with 10% formalin or cold methanol for at least 20 minutes.
-
Remove the fixative and stain the cells with 0.1% crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against the purple background of stained cells.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration using the following formula:
-
% Plaque Reduction = [1 - (Average plaque count in treated wells / Average plaque count in virus control wells)] x 100
-
-
The 50% inhibitory concentration (IC50) can be determined by plotting the percent plaque reduction against the log of the this compound concentration.
-
Visualizations
Caption: Experimental workflow for the plaque reduction assay with this compound.
Caption: HSV-1 replication cycle and points of inhibition by this compound.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 7. bioagilytix.com [bioagilytix.com]
- 8. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Application of Tromantadine in Elucidating the HSV-2 Replication Cycle
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tromantadine hydrochloride, an amantadine derivative, serves as a valuable tool for investigating the intricacies of the Herpes Simplex Virus type 2 (HSV-2) replication cycle. While much of the detailed mechanistic work has been performed on HSV-1, the fundamental similarities in the replication processes of HSV-1 and HSV-2 allow for the extrapolation of this compound's utility in studying HSV-2. This document provides a comprehensive overview of the application of this compound in HSV-2 research, including its mechanism of action, and detailed protocols for relevant in vitro assays.
Mechanism of Action:
This compound exhibits a multi-faceted inhibitory effect on the HSV replication cycle, targeting both early and late stages of infection.[1][2][3] This dual activity makes it a potent inhibitor of viral proliferation and a useful agent for dissecting the viral life cycle.
-
Inhibition of Early Events (Viral Entry): this compound is understood to interfere with the initial stages of viral infection. It is thought to alter the conformation of viral glycoproteins on the cell surface, thereby preventing the fusion of the viral envelope with the host cell membrane. This action effectively blocks the entry of the viral capsid into the cytoplasm, a critical first step for successful infection. While the precise molecular interactions are still under investigation, this early-stage inhibition is a key aspect of its antiviral activity.
-
Inhibition of Late Events (Viral Assembly and Release): In addition to blocking viral entry, this compound also disrupts later stages of the replication cycle.[1][2][3][4] Evidence suggests that it may interfere with the proper processing and maturation of viral glycoproteins.[4] This disruption can lead to the formation of non-infectious viral particles or inhibit the release of mature virions from the infected cell, thereby limiting the spread of the infection to neighboring cells.
Applications in HSV-2 Research:
-
Studying Viral Entry Mechanisms: By inhibiting the fusion process, this compound can be used to synchronize infections and study the kinetics of HSV-2 entry. Researchers can use this compound to arrest the infection at the entry stage and then wash out the drug to allow synchronized entry, facilitating the study of immediate-early gene expression and other early post-entry events.
-
Investigating Glycoprotein Function: The effect of this compound on late-stage replication highlights its utility in studying the role of viral glycoproteins in virion assembly, maturation, and egress. Experiments can be designed to assess the impact of this compound on the localization, trafficking, and processing of specific HSV-2 glycoproteins.
-
Screening for Antiviral Resistance: this compound can be used as a reference compound in screening assays to identify and characterize HSV-2 mutants that are resistant to its effects. The genetic and phenotypic analysis of such resistant viruses can provide valuable insights into the viral proteins targeted by the drug and the mechanisms of viral escape.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of this compound, primarily derived from studies on HSV-1. These values can serve as a starting point for designing experiments with HSV-2, though optimal concentrations may vary depending on the specific HSV-2 strain and cell line used.
Table 1: Inhibition of HSV-1 Induced Cytopathic Effect (CPE) and Virus Production
| This compound Concentration | Effect on HEp-2 and Vero Cells | Reference |
| 10 - 50 µg/mL | Reduction in HSV-induced CPE. | [1][2] |
| 100 - 500 µg/mL | Inhibition of HSV-induced CPE and reduction in virus production. | [1][2][3] |
| 500 µg/mL - 1 mg/mL | Complete inhibition of virus production. | [1][2][3] |
Table 2: Inhibition of HSV-1 Syncytium Formation
| Cell Line | HSV-1 Strain | Effective this compound Concentration | Effect | Reference |
| VERO | GC+ | > 25 µg/mL | Inhibition of syncytium formation (cell fusion). | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the HSV-2 replication cycle. These protocols are based on established methods for HSV-1 and can be adapted for HSV-2.
Protocol 1: Plaque Reduction Assay to Determine Antiviral Activity
This assay is a standard method to quantify the inhibitory effect of a compound on viral replication by measuring the reduction in the number of viral plaques.
Materials:
-
Vero or HEp-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
HSV-2 stock of known titer (Plaque Forming Units/mL)
-
This compound hydrochloride
-
Methylcellulose overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero or HEp-2 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare serial dilutions of this compound in DMEM.
-
Infection: When the cells are confluent, aspirate the growth medium. Infect the cell monolayers with HSV-2 at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, aspirate the viral inoculum and wash the monolayers twice with PBS. Add the methylcellulose overlay medium containing the different concentrations of this compound to the respective wells. Include a "no drug" control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining and Plaque Counting: Aspirate the overlay medium and stain the cells with crystal violet solution for 15-30 minutes. Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the "no drug" control. Determine the 50% inhibitory concentration (IC50) of this compound.
Protocol 2: Time-of-Addition Assay to Determine the Stage of Inhibition
This assay helps to identify whether this compound acts on the early or late stages of the HSV-2 replication cycle.
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Experimental Groups:
-
Full-time: Add this compound to the cells before infection and keep it present throughout the experiment.
-
Pre-treatment: Add this compound to the cells for a defined period (e.g., 2 hours) before infection, then remove it and infect the cells.
-
During infection: Add this compound only during the 1-hour viral adsorption period.
-
Post-infection: Add this compound at different time points after infection (e.g., 2, 4, 6, 8 hours post-infection).
-
-
Infection: Infect cells with HSV-2 as described in Protocol 1.
-
Harvesting: At a fixed time point after infection (e.g., 24 hours), harvest the supernatant and/or cell lysates.
-
Virus Titration: Determine the virus titer in the harvested samples using a standard plaque assay (as described in Protocol 1).
-
Data Analysis: Compare the virus titers from the different treatment groups to the untreated control. A significant reduction in the "Pre-treatment" and "During infection" groups suggests inhibition of an early event. A reduction in the "Post-infection" groups indicates inhibition of a late event.
Protocol 3: Western Blot Analysis of Viral Protein Expression
This protocol is used to assess the effect of this compound on the synthesis of specific HSV-2 viral proteins.
Materials:
-
Vero or HEp-2 cells
-
HSV-2
-
This compound hydrochloride
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies specific for HSV-2 proteins (e.g., gB, gD, ICP5)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Treatment and Infection: Seed cells in 6-well plates. Treat the cells with this compound at various concentrations and infect with HSV-2 at a high MOI (e.g., 5-10) to ensure most cells are infected. Include an uninfected control and an infected, untreated control.
-
Cell Lysis: At different time points post-infection (e.g., 6, 12, 24 hours), wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the HSV-2 protein of interest.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Analyze the intensity of the protein bands to determine the effect of this compound on the expression level of the viral protein. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Visualizations
Diagram 1: Proposed Mechanism of this compound Action on HSV-2 Replication Cycle
Caption: Proposed inhibitory effects of this compound on the HSV-2 replication cycle.
Diagram 2: Experimental Workflow for Plaque Reduction Assay
Caption: Workflow for determining the antiviral activity of this compound using a plaque reduction assay.
Diagram 3: Logical Flow for Time-of-Addition Experiment
Caption: Logical flow for a time-of-addition experiment to pinpoint the stage of HSV-2 replication inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Tromantadine Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture models to assess the antiviral efficacy of Tromantadine against Herpes Simplex Virus (HSV).
Introduction to this compound and its Antiviral Activity
This compound hydrochloride, an adamantane derivative, is an antiviral agent effective against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). Its mechanism of action is multifaceted, targeting both early and late stages of the viral replication cycle.[1][2][3] this compound has been shown to interfere with the initial steps of viral entry and fusion with the host cell.[4] Additionally, it inhibits late-stage events such as the processing of viral glycoproteins, which are crucial for the formation of new, infectious virions and the cell-to-cell spread of the virus, including syncytium formation.[1]
Recommended Cell Culture Models
The selection of an appropriate cell line is critical for the accurate assessment of this compound's antiviral activity. The following cell lines are commonly used for the propagation and titration of HSV and are suitable for efficacy testing of this compound:
-
Vero Cells: Derived from the kidney of an African green monkey, Vero cells are highly susceptible to a wide range of viruses, including HSV-1 and HSV-2. They are a preferred choice for plaque assays due to their ability to form clear and distinct plaques.
-
HEp-2 Cells: An epithelial cell line derived from a human laryngeal carcinoma, HEp-2 cells are also highly permissive to HSV infection and are suitable for various antiviral assays.[2][3]
-
BHK-21 Cells: Baby hamster kidney cells are another suitable option for the propagation and titration of HSV.
Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound
The antiviral efficacy and cytotoxicity of this compound are typically evaluated by determining its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.
Table 1: Summary of this compound's In Vitro Activity
| Parameter | Virus Strain | Cell Line | Concentration (µg/mL) | Observation | Reference |
| Cytotoxicity | N/A | Vero, HEp-2 | Up to 2000 | Little to no change in cell morphology over 96 hours. | [2] |
| Antiviral Activity | HSV-1 (KOS) | HEp-2 | 10 - 50 | Reduction in cytopathic effect. | [3] |
| Antiviral Activity | HSV-1 (KOS) | HEp-2 | 100 - 500 | Inhibition of cytopathic effect and reduction in virus production. | [3] |
| Antiviral Activity | HSV-1 (KOS) | HEp-2 | 500 - 1000 | Complete inhibition of virus production. | [3] |
| Antiviral Activity | HSV-1 (GC+) | Vero | > 25 | Inhibition of syncytium formation. | [1] |
Note: Specific EC50 and CC50 values can vary depending on the virus strain, cell line, and experimental conditions.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Vero or HEp-2 cells
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed Vero or HEp-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include wells with medium only as a cell control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the medium and add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control cells. The CC50 value is the concentration of this compound that reduces cell viability by 50%.
Plaque Reduction Assay
This assay is the gold standard for evaluating the ability of an antiviral compound to inhibit the formation of viral plaques.
Materials:
-
Confluent monolayers of Vero cells in 6-well or 12-well plates
-
HSV-1 or HSV-2 stock of known titer
-
This compound stock solution
-
Complete cell culture medium
-
Overlay medium (e.g., medium containing 1% methylcellulose or carboxymethylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
PBS
Procedure:
-
Grow Vero cells to confluence in 6-well or 12-well plates.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Infect the cell monolayers with HSV at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of overlay medium containing different concentrations of this compound to each well. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
After incubation, fix the cells with 10% formalin for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control. The EC50 value is the concentration of this compound that reduces the number of plaques by 50%.
Viral Yield Reduction Assay
This assay measures the effect of the antiviral compound on the total amount of infectious virus produced.
Materials:
-
Confluent monolayers of Vero or HEp-2 cells in 24-well plates
-
HSV-1 or HSV-2 stock
-
This compound stock solution
-
Complete cell culture medium
-
PBS
Procedure:
-
Seed cells in 24-well plates and grow to confluence.
-
Infect the cells with HSV at a specific MOI (e.g., 0.1 or 1).
-
After a 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add fresh medium containing serial dilutions of this compound.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, subject the plates to three cycles of freezing and thawing to release the intracellular virus.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the viral titer in the supernatant of each sample by performing a plaque assay as described in section 4.2.
-
Calculate the reduction in viral yield for each this compound concentration compared to the untreated virus control. The EC50 is the concentration that reduces the viral yield by 50%.
Visualizations
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the HSV replication cycle.
Caption: Proposed mechanism of action of this compound against HSV.
Experimental Workflow
The following diagram outlines the general workflow for testing the efficacy of this compound in cell culture.
Caption: General workflow for in vitro testing of this compound.
Logical Relationship of Key Assays
This diagram illustrates the relationship between the different assays used to evaluate this compound.
Caption: Relationship between cytotoxicity and antiviral efficacy assays.
References
- 1. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are HSV gD inhibitors and how do they work? [synapse.patsnap.com]
Application Notes & Protocols: Investigating the Late-Stage Viral Inhibition Mechanism of Tromantadine against Herpes Simplex Virus Type 1 (HSV-1)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tromantadine, an amantadine derivative, has been shown to inhibit the replication of Herpes Simplex Virus Type 1 (HSV-1) by affecting both early and late stages of the viral life cycle.[1][2][3] Early studies suggest that its late-stage inhibitory activity may involve interference with viral polypeptide synthesis, virion assembly, or the release of new viral particles.[1][3][4] Furthermore, evidence points towards a potential disruption of viral glycoprotein processing, which is crucial for viral entry and cell-to-cell spread.[5] This document provides a detailed experimental design and protocols to elucidate the precise mechanism of this compound's late-stage antiviral activity against HSV-1.
The proposed studies will systematically investigate the effects of this compound on key late-stage events in the HSV-1 replication cycle, including viral genome replication, viral protein synthesis and maturation, intracellular protein trafficking, virion assembly, and viral egress.
Experimental Design
The overall experimental workflow is designed to dissect the late-stage inhibitory effects of this compound on HSV-1 replication. The workflow begins with baseline cytotoxicity and antiviral activity assays, followed by in-depth molecular and cellular analyses to pinpoint the specific viral processes targeted by the compound.
Phase 1: Baseline Characterization
-
1.1.1. Cytotoxicity Assay: To determine the non-toxic concentration range of this compound on the host cells (e.g., Vero or HEp-2 cells).
-
1.1.2. Antiviral Activity Assay: To confirm the inhibitory effect of this compound on HSV-1 replication and determine the effective concentration (EC50).
Phase 2: Investigation of Viral Macromolecular Synthesis
-
1.2.1. Viral Genome Replication Analysis: To assess if this compound affects the replication of the viral DNA genome.
-
1.2.2. Viral Protein Synthesis Analysis: To investigate the impact of this compound on the synthesis of representative immediate-early (IE), early (E), and late (L) viral proteins.
-
1.2.3. Viral Glycoprotein Processing Analysis: To examine the effect of this compound on the post-translational modification (glycosylation) and maturation of key viral glycoproteins (e.g., gB, gD).
Phase 3: Analysis of Viral Assembly and Egress
-
1.3.1. Viral Protein Localization Studies: To determine if this compound alters the subcellular localization of viral structural proteins required for assembly.
-
1.3.2. Virion Assembly Analysis: To visualize the effect of this compound on the formation and morphology of viral capsids and enveloped virions.
-
1.3.3. Viral Release Assay: To quantify the impact of this compound on the release of infectious progeny virions from infected cells.
Experimental Protocols
Cell Culture and Virus
-
Cells: Vero (African green monkey kidney epithelial) cells or HEp-2 (human epidermoid carcinoma) cells will be used. Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 incubator.
-
Virus: HSV-1 (e.g., KOS strain) stocks will be propagated in Vero cells and titrated by plaque assay.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
-
Seed Vero or HEp-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the wells. Include a "cells only" control (medium without drug) and a "blank" control (medium only).
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50).
Protocol 2: Plaque Reduction Assay
This assay quantifies the antiviral activity of this compound.
-
Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Overlay the cells with DMEM containing 2% FBS, 0.5% methylcellulose, and varying non-toxic concentrations of this compound. Include a "virus control" well without the drug.
-
Incubate the plates for 2-3 days at 37°C until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Count the number of plaques in each well and calculate the 50% effective concentration (EC50).
Protocol 3: Quantitative RT-PCR (qRT-PCR) for Viral Genome Replication
This protocol measures the amount of viral DNA to assess genome replication.
-
Seed Vero cells in 12-well plates and grow to confluence.
-
Infect cells with HSV-1 at an MOI of 1. After 1 hour of adsorption, wash the cells and add fresh medium.
-
Add this compound at its EC90 concentration at 4 hours post-infection (to bypass early effects). Include an untreated virus control.
-
At 12 and 24 hours post-infection, harvest the cells and extract total DNA.
-
Perform qRT-PCR using primers specific for a late viral gene (e.g., UL27, which encodes gB) and a host housekeeping gene (e.g., GAPDH) for normalization.
-
Quantify the relative viral DNA copy number.
Protocol 4: Western Blot for Viral Protein Synthesis
This protocol analyzes the levels of specific viral proteins.
-
Seed Vero cells in 6-well plates.
-
Infect cells with HSV-1 at an MOI of 5.
-
Add this compound (EC90) at 4 hours post-infection.
-
At 8, 16, and 24 hours post-infection, lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against an immediate-early protein (e.g., ICP0), an early protein (e.g., ICP8), and a late protein (e.g., gD or VP5). Use an antibody against a host protein (e.g., β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and detect using an ECL substrate.
Protocol 5: Pulse-Chase and Endoglycosidase H (Endo H) Assay for Glycoprotein Processing
This protocol tracks the maturation of viral glycoproteins.
-
Seed Vero cells and infect with HSV-1 at an MOI of 10.
-
At 6 hours post-infection, starve the cells in methionine/cysteine-free medium for 1 hour. Add this compound (EC90) during the starvation period.
-
"Pulse" label the cells with [35S]methionine/cysteine for 30 minutes.
-
"Chase" by replacing the labeling medium with complete medium containing an excess of unlabeled methionine and cysteine, with or without this compound.
-
Collect cell lysates at different chase time points (e.g., 0, 1, 2, 4 hours).
-
Immunoprecipitate the glycoprotein of interest (e.g., gB) using a specific antibody.
-
Treat half of each immunoprecipitate with Endo H, which cleaves high-mannose (ER-resident) but not complex (Golgi-processed) N-linked glycans.
-
Analyze the samples by SDS-PAGE and autoradiography.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ES [thermofisher.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Troubleshooting & Optimization
Technical Support Center: Tromantadine In Vitro Efficacy
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low in vitro efficacy with Tromantadine.
Troubleshooting Guide
Question: We are observing lower than expected in vitro efficacy of this compound against Herpes Simplex Virus (HSV). What are the potential reasons and how can we troubleshoot this?
Answer:
Low in vitro efficacy of this compound can stem from several factors related to the experimental setup, the virus, or the host cells. Below is a step-by-step guide to help you identify and resolve the issue.
1. Review Your Experimental Protocol and Parameters
Several critical parameters in your experimental design can influence the apparent efficacy of this compound.
-
Time of Drug Addition: this compound is known to inhibit both early and late events in the HSV replication cycle.[1][2][3] Its effectiveness is highly dependent on when it is introduced relative to the time of infection.[1][2][4] For optimal results, ensure the compound is present during the critical phases of viral entry and replication.
-
Viral Inoculum Size (Multiplicity of Infection - MOI): The antiviral activity of this compound is dependent on the viral inoculum size.[1][2][4][5] A high MOI can overwhelm the inhibitory capacity of the drug, leading to the appearance of low efficacy.
-
Cell Line Selection: The choice of host cell line can significantly impact the outcome of antiviral assays.[5] this compound has been shown to be effective in both HEp-2 and Vero cells, though higher concentrations may be required in Vero cells for the same level of inhibition.[5]
Troubleshooting Steps:
-
Optimize Time of Addition: Design experiments where this compound is added at different time points: pre-infection, during infection, and post-infection to determine the most sensitive phase of the viral life cycle in your system.
-
Titrate Viral Inoculum: Perform experiments with a range of MOIs to find the optimal concentration for your assay. A lower MOI may reveal higher efficacy of the compound.
-
Cell Line Comparison: If possible, test the efficacy of this compound in parallel on different susceptible cell lines (e.g., Vero, HEp-2) to check for cell-type specific effects.
2. Assess Drug Compound and Vehicle
The integrity of your this compound compound and the solvent used can affect the experimental outcome.
-
Compound Stability: Ensure your this compound stock is properly stored and has not degraded.
-
Solvent Effects: The vehicle (e.g., DMSO) used to dissolve this compound could have cytotoxic effects at higher concentrations, which might be misinterpreted as antiviral activity or could interfere with the assay.
Troubleshooting Steps:
-
Compound Verification: Use a fresh batch of this compound or verify the concentration and purity of your current stock.
-
Vehicle Control: Always include a vehicle control in your experiments to assess any effects of the solvent on both the cells and the virus.
3. Evaluate Virus Strain and Potential for Resistance
The specific strain of HSV used and the potential for the emergence of resistant variants can lead to reduced efficacy.
-
Strain Susceptibility: Different strains of HSV may have varying susceptibility to antiviral compounds.
-
Drug Resistance: While not extensively reported for this compound, the development of resistance is a possibility with prolonged exposure to antiviral agents.[6]
Troubleshooting Steps:
-
Virus Sequencing: If you suspect resistance, sequence the viral genes that are potential targets for adamantane derivatives.
-
Use a Reference Strain: Compare the efficacy of this compound against your viral strain with a well-characterized, sensitive reference strain of HSV.
4. Optimize Assay Method
The choice and execution of the antiviral assay are critical for obtaining reliable results.
-
Assay Sensitivity: The plaque reduction assay is a standard and sensitive method for evaluating antiviral efficacy.[7][8] Other methods like CPE inhibition assays or yield reduction assays can also be used.
-
Assay Execution: Meticulous attention to detail during the assay, such as proper cell seeding, incubation times, and staining procedures, is crucial.[9]
Troubleshooting Steps:
-
Review Assay Protocol: Carefully review your protocol against established methods for plaque reduction or other antiviral assays.[7][9][10]
-
Include Positive Controls: Use a well-characterized anti-HSV drug, such as Acyclovir, as a positive control to validate your assay system.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound hydrochloride, a derivative of adamantane, primarily inhibits the early stages of viral replication of Herpes Simplex Virus (HSV).[11][12] It interferes with the virus's ability to penetrate and fuse with the host cell membrane.[11] It achieves this by binding to viral proteins essential for the fusion process, thus preventing the release of viral genetic material into the host cell.[11] Additionally, it can alter the host cell's membrane properties, creating an unfavorable environment for viral entry.[11] Some studies also suggest that this compound inhibits a late event in HSV-1 replication, such as glycoprotein processing, which is required for syncytium formation.[13]
Q2: In which cell lines has this compound shown efficacy?
A2: this compound has demonstrated antiviral activity against HSV-1 in both HEp-2 and Vero cells.[1][5] However, it has been noted that a higher concentration of the drug may be necessary to achieve the same level of viral inhibition in Vero cells compared to HEp-2 cells.[5]
Q3: Does the timing of this compound addition to the cell culture matter?
A3: Yes, the timing of drug addition is a critical factor influencing its antiviral activity.[1][2][4] this compound has been shown to inhibit both early events (viral entry) and late events (viral assembly or release) in the HSV replication cycle.[1][2][3] Therefore, its efficacy is dependent on its presence during these key stages of infection.
Q4: What are typical effective concentrations for this compound in vitro?
A4: The effective concentration of this compound can vary depending on the cell type and viral inoculum size.[5] Generally, concentrations between 10 to 50 µg/mL have been shown to reduce HSV-induced cytopathic effects.[1][2][14][15] Inhibition of virus production is observed at concentrations of 100 to 500 µg/mL, with complete inhibition seen at concentrations ranging from 500 µg to 1 mg/mL.[1][2][4][14][15]
Q5: How does the viral inoculum (MOI) affect this compound's efficacy?
A5: The antiherpetic activity of this compound is dependent on the viral inoculum size.[1][2][4][5] A higher multiplicity of infection (MOI) may require a higher concentration of the drug to achieve the same level of viral inhibition. When troubleshooting low efficacy, it is advisable to test a range of MOIs.
Data Presentation
Table 1: In Vitro Efficacy of this compound against HSV-1
| Cell Line | Virus Strain | Assay Type | Effective Concentration (EC50/IC50) | Reference |
| HEp-2 | KOS | CPE Reduction | 10 - 50 µg/mL (reduction of CPE) | [1][2] |
| HEp-2 | KOS | Virus Yield Reduction | 100 - 500 µg/mL (reduced production) | [1][2] |
| HEp-2 | KOS | Virus Yield Reduction | 500 µg/mL - 1 mg/mL (complete inhibition) | [1][2] |
| Vero | KOS | Virus Yield Reduction | Higher concentration required than in HEp-2 | [5] |
| HEp-2 / Vero | HSV-1 GC+ | Syncytium Inhibition | > 25 µg/mL | [13] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for HSV-1
This protocol is a standard method to determine the antiviral activity of this compound by quantifying the reduction in viral plaques.
Materials:
-
Vero or HEp-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Herpes Simplex Virus-1 (HSV-1) stock of known titer
-
This compound hydrochloride
-
Vehicle (e.g., sterile water or DMSO)
-
Methylcellulose overlay medium (e.g., 0.8% methylcellulose in DMEM)
-
Crystal Violet staining solution (e.g., 1% Crystal Violet in 50% ethanol)
-
Phosphate Buffered Saline (PBS)
-
12-well cell culture plates
Procedure:
-
Cell Seeding: The day before the experiment, seed Vero or HEp-2 cells into 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 4 x 10^5 cells/well).[10] Incubate overnight at 37°C with 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound in DMEM. Also, prepare a vehicle control.
-
Infection:
-
Aspirate the growth medium from the cell monolayers.
-
Wash the monolayers once with PBS.
-
Infect the cells with HSV-1 at a predetermined MOI (e.g., 50 Plaque Forming Units - PFU per well) in a small volume of DMEM for 1 hour at 37°C to allow for viral adsorption.[10]
-
-
Treatment:
-
After the 1-hour adsorption period, remove the viral inoculum.
-
Add the prepared this compound dilutions or vehicle control in the overlay medium to the respective wells.
-
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2 to allow for plaque formation.[9][10]
-
Staining and Plaque Counting:
-
Aspirate the overlay medium.
-
Fix the cells with a suitable fixative (e.g., methanol) if required by your staining protocol.
-
Stain the cell monolayers with Crystal Violet solution for approximately 30 minutes.[9]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control. Determine the EC50 value (the concentration that inhibits plaque formation by 50%).
Visualizations
Caption: Mechanism of action of this compound against HSV.
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: inhibitor of early and late events in herpes simplex virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Herpes simplex virus - Wikipedia [en.wikipedia.org]
- 7. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The laboratory diagnosis of herpes simplex virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plaquing of Herpes Simplex Viruses [jove.com]
- 10. 4.4. Plaque Reduction Assay [bio-protocol.org]
- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 12. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 13. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. This compound hydrochloride | HSV | TargetMol [targetmol.com]
Technical Support Center: Optimizing Tromantadine Concentration for Antiviral Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information and protocols for optimizing the concentration of Tromantadine in your antiviral studies, particularly against Herpes Simplex Virus (HSV).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antiviral activity?
A1: this compound is an antiviral drug derived from adamantane.[1] It is primarily used to treat infections caused by the Herpes Simplex Virus (HSV), including HSV-1 and HSV-2.[2] Its mechanism of action involves inhibiting the early and late stages of the viral replication cycle.[1][3]
Q2: How does this compound work?
A2: this compound inhibits viral replication through a multi-faceted approach. It interferes with the virus's ability to attach to and penetrate host cells.[2][4] It is also suggested that it alters the host cell's membrane properties, creating an environment that is unfavorable for viral entry.[4] Furthermore, it can prevent the uncoating of the virus once it is inside the host cell.[1]
Q3: What is the importance of optimizing the concentration of this compound for my experiments?
A3: Optimizing the concentration of this compound is crucial to ensure that you are observing a true antiviral effect and not just a result of cytotoxicity.[5][6] Using a concentration that is too high can lead to host cell death, which would also inhibit viral replication, but this would not be a specific antiviral effect.[7] Conversely, a concentration that is too low may not be sufficient to inhibit the virus effectively.
Q4: What are the key parameters I need to determine to optimize the concentration?
A4: The three key parameters to determine are:
-
50% Cytotoxic Concentration (CC50): The concentration of this compound that reduces the viability of uninfected host cells by 50%.[8]
-
50% Effective Concentration (EC50) or 50% Inhibitory Concentration (IC50): The concentration of this compound that inhibits viral replication or the virus-induced cytopathic effect (CPE) by 50%.[8]
-
Selectivity Index (SI): The ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic window, with a value ≥ 10 generally considered active in vitro.[8]
Experimental Protocols
Determining the 50% Cytotoxic Concentration (CC50) of this compound
This protocol describes how to determine the cytotoxicity of this compound on a specific cell line using the MTT assay. The MTT assay is a colorimetric assay that measures cell metabolic activity.[9]
Materials:
-
This compound hydrochloride
-
Appropriate cell line (e.g., Vero, HEp-2) and complete growth medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
MTT solvent (e.g., DMSO or 20% SDS in 50% dimethylformamide)[10]
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions of this compound in cell culture medium to achieve a range of desired concentrations. A starting range could be from 1 µg/mL to 1000 µg/mL.[3][11]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for a period that corresponds to the duration of your planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the CC50 value using a suitable software (e.g., GraphPad Prism).[12]
Determining the 50% Effective Concentration (EC50) of this compound using a Plaque Reduction Assay
The plaque reduction assay is considered the "gold standard" for measuring the effectiveness of an antiviral agent.[13]
Materials:
-
This compound hydrochloride
-
Confluent monolayer of a suitable cell line in 6-well or 12-well plates
-
Herpes Simplex Virus (HSV) stock of known titer
-
Infection medium (e.g., MEM with 2% FBS)
-
Overlay medium (e.g., growth medium containing 0.5% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixing the cells
-
PBS
Procedure:
-
Cell Preparation: Seed cells in multi-well plates and grow until they form a confluent monolayer.
-
Virus Dilution: Prepare a dilution of the HSV stock in infection medium that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Compound and Virus Incubation: In separate tubes, mix the virus dilution with an equal volume of medium containing serial dilutions of this compound (at concentrations below the determined CC50). Also, include a virus control with no this compound. Incubate these mixtures for 1 hour at 37°C to allow the drug to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate the wells with the virus-Tromantadine mixtures.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayers with the overlay medium containing the corresponding concentrations of this compound. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.
-
Staining:
-
Fix the cells by adding formalin and incubating for at least 20 minutes.
-
Remove the overlay and the fixative solution.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and let them air dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Plot a dose-response curve and determine the EC50 value.
Data Presentation
Table 1: Hypothetical Cytotoxicity and Antiviral Activity of this compound
| Cell Line | Virus Strain | CC50 (µg/mL) | EC50 (µg/mL) | Selectivity Index (SI) |
| Vero | HSV-1 (KOS) | 850 | 45 | 18.9 |
| Vero | HSV-2 (G) | 850 | 60 | 14.2 |
| HEp-2 | HSV-1 (KOS) | >1000 | 55 | >18.2 |
| HEp-2 | HSV-2 (G) | >1000 | 70 | >14.3 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in CC50 results | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Pipetting errors during drug dilution. | Prepare master mixes for dilutions and use calibrated pipettes. | |
| No plaques observed in the virus control | Inactive virus stock. | Titer the virus stock before the experiment. |
| Cells are not susceptible to the virus. | Use a cell line known to be permissive for the specific virus strain. | |
| Monolayer detaches during the plaque assay | Overlay medium was too hot. | Cool the agarose-containing overlay to around 45°C before adding it to the cells.[14] |
| Rough handling during washing or staining. | Be gentle when adding and removing liquids from the wells. | |
| Inconsistent plaque sizes | Uneven distribution of the virus inoculum. | Gently rock the plates during the adsorption period. |
| Inconsistent overlay solidification. | Ensure the plate is on a level surface when the overlay is added and allowed to solidify.[15] |
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: Experimental workflow for determining the optimal concentration of this compound.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound on the HSV replication cycle.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. This compound: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
Overcoming Tromantadine solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Tromantadine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture experiments?
This compound is an antiviral drug derived from adamantane, primarily used to treat infections caused by the herpes simplex virus (HSV).[1][2][3] It functions by inhibiting both early and late stages of the viral replication cycle.[1][2] Like many adamantane derivatives, this compound is a lipophilic compound, which contributes to its poor solubility in aqueous solutions like cell culture media.[4][5] This limited solubility can lead to drug precipitation, inaccurate dosing, and consequently, unreliable experimental results.
Q2: What are the general recommendations for dissolving this compound for in vitro studies?
Due to its low water solubility, this compound is typically first dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[6][7] This stock solution is then further diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low enough to not cause cellular toxicity.
Q3: My this compound solution is precipitating in the cell culture medium. What can I do?
Precipitation of this compound upon dilution in aqueous media is a common issue. Here are several troubleshooting steps:
-
Optimize Stock Solution Concentration: Prepare a highly concentrated stock solution in a suitable organic solvent like DMSO. This allows for a smaller volume of the stock solution to be added to the cell culture medium, reducing the likelihood of the drug precipitating out.
-
Use a Co-solvent System: For challenging solubility issues, a co-solvent system can be employed. This involves dissolving the drug in a mixture of solvents.
-
Pre-warm Solutions: Gently warming both the drug stock solution and the cell culture medium to 37°C before mixing can help maintain solubility.[8][9]
-
Sonication: If precipitation occurs, brief sonication of the final solution in an ultrasonic bath can help to redissolve the compound.[6][8]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Consider this compound Hydrochloride: The hydrochloride salt of this compound generally exhibits better aqueous solubility than the free base.[10] Using this compound hydrochloride may alleviate some solubility issues.
Q4: What is the maximum recommended concentration of DMSO in my cell culture?
The maximum tolerated concentration of DMSO varies depending on the cell line. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects. It is always recommended to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for the drug) to assess the impact of the solvent on your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in cell culture medium. | Low aqueous solubility of this compound. | Prepare a concentrated stock solution in an appropriate organic solvent like DMSO first, then dilute into the medium. |
| A precipitate forms immediately upon adding the this compound stock solution to the medium. | The drug is "crashing out" of the solution due to the solvent shift. | Lower the final concentration of the drug. Use a co-solvent system. Pre-warm the medium and stock solution. Use sonication to aid dissolution.[6][8] |
| Cells appear stressed or die after treatment, even at low this compound concentrations. | The organic solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is non-toxic for your cell line (typically <0.5%). Run a vehicle control to confirm. |
| Inconsistent results between experiments. | Incomplete dissolution or precipitation of this compound leading to inaccurate dosing. | Visually inspect for any precipitate before adding to cells. Prepare fresh dilutions for each experiment. Consider using a solubilization technique like solid dispersion for more consistent formulations.[11][12] |
Quantitative Data: this compound Solubility
The following table summarizes the known solubility information for this compound and its hydrochloride salt.
| Compound | Solvent | Solubility | Notes |
| This compound | Water | 0.209 mg/mL | Predicted value[4] |
| This compound | DMSO | Soluble | [7] |
| This compound hydrochloride | DMSO | 62.5 mg/mL (197.24 mM) | Requires sonication; hygroscopic DMSO can impact solubility[6] |
| This compound hydrochloride | Co-solvent System 1 | ≥ 2.08 mg/mL (6.56 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[6] |
| This compound hydrochloride | Co-solvent System 2 | ≥ 2.08 mg/mL (6.56 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline)[6] |
| This compound hydrochloride | Co-solvent System 3 | ≥ 2.08 mg/mL (6.56 mM) | 10% DMSO, 90% Corn Oil[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution in DMSO
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 62.5 mg/mL).
-
Vortex the tube thoroughly.
-
If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.[6]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Protocol 2: Preparation of this compound Hydrochloride Working Solution using a Co-Solvent System
This protocol is adapted from a method for preparing a clear solution of at least 2.08 mg/mL.[6]
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound hydrochloride DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix well.
-
The final concentration of this compound hydrochloride will be 2.08 mg/mL. This working solution can then be further diluted in cell culture medium.
Visualizations
Caption: Workflow for preparing this compound solutions for cell culture.
Caption: Simplified mechanism of action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound | HSV | TargetMol [targetmol.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound [drugfuture.com]
- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 12. iajps.com [iajps.com]
Why is my Tromantadine assay showing inconsistent results?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Tromantadine assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability between replicate wells in my plaque reduction assay?
High variability between replicate wells in a plaque reduction assay can stem from several factors, from inconsistent cell seeding to improper overlay technique. Ensure your cell monolayer is confluent and evenly distributed across the plate. Pipetting errors, particularly with small volumes of the drug or virus, can also introduce significant variability. Finally, if the agarose or methylcellulose overlay is not at the correct temperature or is unevenly distributed, it can affect plaque formation and lead to inconsistent results.
Q2: My HPLC results for this compound concentration are not reproducible. What are the common causes?
Inconsistencies in HPLC results often point to issues with sample preparation, the mobile phase, or the column itself. Incomplete dissolution of this compound, precipitation in the vial, or inconsistencies in extraction from a complex matrix can all lead to variable results. The mobile phase composition must be precise; even small variations in pH or solvent ratios can shift retention times. Column degradation, contamination, or temperature fluctuations are also frequent culprits for non-reproducible results.
Q3: What could cause a sudden drop in the inhibitory effect of this compound in my antiviral assay?
A sudden loss of activity could be due to the degradation of the this compound stock solution. This compound, like many amine-containing compounds, can be sensitive to storage conditions. Ensure it is stored at the recommended temperature and protected from light. Another possibility is the use of a different batch or passage number of the virus that may have developed resistance or exhibits a different sensitivity profile. Cell health is also critical; if cells are unhealthy or stressed, their susceptibility to viral infection and the apparent efficacy of the drug can change.
Q4: Why are my cytotoxicity assay results showing this compound is toxic at concentrations where it shouldn't be?
Unexpected cytotoxicity can be a result of several issues. Firstly, confirm the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic to your specific cell line. Secondly, the incubation time might be too long, revealing a low-level, time-dependent cytotoxic effect. Finally, assay interference can be a problem. For example, in MTT assays, the compound might interfere with the formazan production/detection process, giving a false positive for cytotoxicity. Consider using a secondary assay based on a different principle (e.g., LDH release) to confirm the results.
Troubleshooting Guides
Guide 1: Diagnosing Inconsistent Antiviral Assay Results
If you are observing inconsistent IC50 values or variable viral inhibition, follow this troubleshooting workflow.
Troubleshooting Workflow for Inconsistent Antiviral Assays
Technical Support Center: Tromantadine Stability in Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Tromantadine in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing this compound hydrochloride stock solutions. It can be dissolved in DMSO at a concentration of up to 62.5 mg/mL (197.24 mM), though sonication may be required to aid dissolution.
Q2: What are the recommended storage conditions for this compound stock solutions?
This compound hydrochloride stock solutions in an organic solvent like DMSO should be stored under the following conditions to minimize degradation:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is crucial to store the solution in sealed, single-use aliquots to prevent moisture absorption and degradation from repeated freeze-thaw cycles.
Q3: How can I improve the solubility of this compound hydrochloride in aqueous solutions?
If you encounter solubility issues in aqueous buffers, consider the following:
-
pH Adjustment: The solubility of amine-containing compounds like this compound can be pH-dependent. Ensure the pH of your buffer is compatible with maintaining the protonated, more soluble form of the molecule.
-
Co-solvents: For in vivo studies or specific cell-based assays, co-solvents can be used. One protocol involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Heating and Sonication: Gently warming the solution to 37°C and using an ultrasonic bath can help dissolve the compound.
Q4: What are the main factors that can cause this compound degradation in experimental solutions?
The stability of this compound can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of the amide group.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to UV or fluorescent light may cause photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solution concentration is too high.- Improper storage temperature.- Moisture absorption. | - Prepare a less concentrated stock solution.- Ensure storage at -20°C or -80°C.- Use tightly sealed vials and consider using a desiccant. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Precipitation when diluting stock solution into aqueous buffer | - Low solubility of this compound in the final buffer.- "Salting out" effect.- Significant temperature difference between stock and buffer. | - Decrease the final concentration of this compound.- Increase the percentage of organic co-solvent (if tolerated by the experimental system).- Warm both the stock solution and the buffer to 37°C before mixing.- Add the stock solution to the buffer slowly while vortexing. |
| Inconsistent experimental results | - Degradation of this compound in the working solution.- Inaccurate concentration of the stock solution. | - Prepare fresh working solutions for each experiment.- Protect working solutions from light and keep them on ice.- Regularly check the concentration of the stock solution using a validated analytical method like HPLC. |
| Loss of antiviral activity | - Degradation of the active compound. | - Follow the recommended storage and handling procedures.- Perform a stability study under your specific experimental conditions to determine the usable timeframe for your solutions.- Consider that the adamantane cage itself is highly stable, but the side chain is more susceptible to degradation.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride (M.Wt: 316.87 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh out 3.17 mg of this compound hydrochloride powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, amber vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Stability-Indicating HPLC Method for this compound Analysis (Adapted from Amantadine Methods)
Objective: To develop an RP-HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient elution is recommended to separate polar and non-polar degradation products.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. UV detection at low wavelengths (e.g., 210 nm) may be possible. Alternatively, pre-column derivatization with a UV-active agent can be employed.
-
Injection Volume: 10 µL
Method Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 3: Forced Degradation Study of this compound
This protocol describes the conditions for a forced degradation study to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.
Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water:acetonitrile 50:50). Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 1 M HCl and incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solution at 80°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.
For each condition, a control sample (stored at 4°C, protected from light) should be analyzed concurrently. Analyze all samples by the developed HPLC method.
Data Presentation
The following tables summarize the recommended storage conditions and provide a template for presenting quantitative data from a forced degradation study.
Table 1: Recommended Storage Conditions for this compound Hydrochloride Solutions
| Solution Type | Solvent | Concentration | Storage Temperature | Stability Duration |
| Stock Solution | DMSO | 10-50 mM | -80°C | Up to 6 months |
| Stock Solution | DMSO | 10-50 mM | -20°C | Up to 1 month |
| Aqueous Working Solution | Cell Culture Media/Buffer | 1-100 µM | 4°C | Prepare fresh daily |
Table 2: Example Data from a Forced Degradation Study of this compound
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % this compound Remaining | Number of Degradation Products |
| Control | 48 | 4 | 99.8 | 0 |
| 1 M HCl | 24 | 60 | 75.2 | 2 |
| 0.1 M NaOH | 24 | 60 | 82.5 | 1 |
| 3% H₂O₂ | 24 | 25 | 90.1 | 1 |
| Thermal | 48 | 80 | 95.3 | 0 |
| Photolytic | 24 | 25 | 98.7 | 0 |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Visualizations
Logical Workflow for Troubleshooting this compound Solution Instability
Caption: Troubleshooting workflow for this compound solution instability.
Proposed Antiviral Mechanism of this compound against Herpes Simplex Virus (HSV)
This compound is thought to inhibit early and late events in the HSV replication cycle.[1] The exact molecular interactions are still under investigation, but the proposed mechanism involves interference with viral entry and glycoprotein processing.
Caption: Proposed mechanism of action of this compound on the HSV replication cycle.
References
Welcome to the technical support center for Tromantadine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential experimental challenges with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments involving this compound, presented in a question-and-answer format.
Q1: My antiviral assay shows inconsistent results with this compound. What could be the cause?
A1: Inconsistent results in antiviral assays can stem from several factors related to this compound's properties and the experimental setup.
-
Compound Solubility and Stability: this compound hydrochloride is soluble in DMSO.[1] Ensure that your stock solution is fully dissolved before preparing working dilutions. Precipitates can lead to inaccurate concentrations. It is also crucial to assess the stability of this compound in your specific cell culture medium, as degradation can occur over time, affecting its antiviral activity.[2]
-
Viral Inoculum Size: The effectiveness of this compound is dependent on the viral inoculum size.[1][3][4][5] High viral loads may overwhelm the inhibitory capacity of the compound, leading to variable results. It is recommended to perform a titration of your virus stock and use a consistent multiplicity of infection (MOI) across experiments.
-
Time of Addition: this compound inhibits both early and late stages of the herpes simplex virus (HSV) replication cycle.[4][5][6][7] Therefore, the timing of its addition relative to infection is critical. Adding the compound before, during, or after viral adsorption will target different stages and can lead to varied outcomes. For reproducible results, maintain a consistent and clearly defined time-of-addition protocol.
Q2: I am observing higher-than-expected cytotoxicity in my cell line treated with this compound. How can I troubleshoot this?
A2: Unexpected cytotoxicity can be a result of the compound's intrinsic properties or experimental variables.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The reported tolerated doses of this compound in Vero and HEp-2 cells are up to 2 mg per 2 x 10^6 cells for extended incubation periods.[4][5] If you are using a different cell line, it is essential to perform a dose-response cytotoxicity assay (e.g., MTT or neutral red uptake) to determine the maximum non-toxic concentration (MNCC) for your specific system.[8]
-
Off-Target Effects: As an adamantane derivative, this compound's lipophilic nature allows it to penetrate cellular membranes, which could lead to off-target effects.[8][9] These effects might be more pronounced in certain cell types. Consider including a positive control for cytotoxicity and meticulously observing cell morphology for any changes.
-
Assay Interference: Some colorimetric cytotoxicity assays, like the MTT assay, can be affected by the chemical properties of the tested compound.[10][11][12] It is advisable to include a compound-only control (without cells) to check for any direct reaction with the assay reagents. If interference is suspected, consider using an alternative cytotoxicity assay that relies on a different detection principle, such as measuring ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay).
Q3: In my immunofluorescence assay for viral protein expression, I'm seeing high background or non-specific staining in this compound-treated cells. What's happening?
A3: High background in immunofluorescence can be a common issue, and this compound's mechanism of action could potentially contribute to this.
-
Alteration of Host Cell Glycoproteins: this compound is known to alter the glycoproteins of host cells.[6] This could potentially lead to non-specific binding of primary or secondary antibodies if their targets are inadvertently modified or if new epitopes are exposed.
-
Standard Troubleshooting for High Background:
-
Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[13][14][15]
-
Blocking: Ensure adequate blocking by using a suitable blocking buffer (e.g., normal serum from the same species as the secondary antibody) and extending the blocking time if necessary.[14][15]
-
Washing: Increase the number and duration of washing steps to remove unbound antibodies.[13][15]
-
Autofluorescence: Include an unstained, this compound-treated cell control to check for any inherent autofluorescence caused by the compound or cellular stress.[14][16]
-
Q4: My plaque reduction assay with this compound is showing poorly defined or "fuzzy" plaques. How can I improve the assay?
A4: The appearance of indistinct plaques can be due to several factors, some of which may be influenced by this compound's effect on both the virus and the host cells.
-
Incomplete Inhibition of Viral Spread: this compound may not completely block cell-to-cell spread of the virus at the concentration used, leading to smaller, less defined plaques. A careful dose-response experiment is necessary to determine the optimal inhibitory concentration.
-
Cytopathic Effect (CPE) of the Compound: At concentrations near its cytotoxic threshold, this compound itself might cause subtle changes in the cell monolayer that can obscure the plaque morphology. It is crucial to work within the non-toxic concentration range.
-
Overlay and Incubation Conditions:
-
Overlay Viscosity: The viscosity of the overlay medium (e.g., agarose or carboxymethyl cellulose) is critical for preventing non-specific viral spread and ensuring the formation of distinct plaques.[17][18]
-
Incubation Time: The incubation time should be optimized to allow for clear plaque development without the plaques becoming too large and merging.[17]
-
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound against Herpes Simplex Virus Type 1 (HSV-1).
| Parameter | Cell Line | Virus Strain | Concentration | Effect | Reference |
| Antiviral Activity | Vero, HEp-2 | HSV-1 (KOS) | 10 - 50 µg/mL | Reduction of cytopathic effect | [4][5] |
| Vero, HEp-2 | HSV-1 (KOS) | 100 - 500 µg/mL | Inhibition of cytopathic effect and reduction of virus production | [4][5] | |
| Vero, HEp-2 | HSV-1 (KOS) | 500 µg - 1 mg/mL | Complete inhibition of virus production | [4][5] | |
| Cytotoxicity | Vero, HEp-2 | N/A | Up to 2 mg / 2x10^6 cells | Well-tolerated with little change in cell morphology | [4][5] |
Experimental Protocols
1. Plaque Reduction Assay for Antiviral Activity
This protocol is a standard method to quantify the antiviral activity of this compound by measuring the reduction in viral plaques.
-
Cell Seeding: Seed a 6-well plate with a suitable host cell line (e.g., Vero cells) to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.
-
Virus Preparation: Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.
-
Infection: Remove the growth medium from the cell monolayer and infect with the prepared virus dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the viral inoculum and overlay the cell monolayer with a medium containing the different concentrations of this compound and a gelling agent (e.g., 1.2% methylcellulose).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until visible plaques are formed (typically 2-4 days).
-
Staining: Fix the cells with a solution of 10% formaldehyde and stain with a 0.1% crystal violet solution.
-
Quantification: Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50) of this compound.
2. MTT Assay for Cytotoxicity
This protocol determines the concentration of this compound that is toxic to the host cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a period that matches the duration of your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the 50% cytotoxic concentration (CC50) of this compound.
Visualizations
Signaling Pathway: this compound's Multi-target Inhibition of HSV Replication
Caption: this compound inhibits both early and late stages of HSV replication.
Experimental Workflow: Troubleshooting Inconsistent Antiviral Assay Results
Caption: Logical steps for troubleshooting inconsistent antiviral assay results.
Logical Relationship: Potential Causes of High Cytotoxicity
Caption: Potential reasons for observing high cytotoxicity with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound hydrochloride | CAS#:41544-24-5 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. jchr.org [jchr.org]
- 10. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. digital.library.txst.edu [digital.library.txst.edu]
- 13. sinobiological.com [sinobiological.com]
- 14. ibidi.com [ibidi.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Tromantadine dosage for enhanced antiviral effect without toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for refining Tromantadine dosage to enhance its antiviral effect against Herpes Simplex Virus (HSV) while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against Herpes Simplex Virus (HSV)?
A1: this compound inhibits the replication of HSV through a dual mechanism of action. It acts on the early stages of viral replication by interfering with the virus's ability to attach to and penetrate host cells.[1] Additionally, it affects the late stages of the viral life cycle, such as the assembly and release of new virus particles.[2]
Q2: What is the recommended starting concentration for in vitro antiviral efficacy studies with this compound?
A2: Based on in vitro studies, concentrations ranging from 10 to 50 µg/mL have been shown to reduce the cytopathic effect of HSV. For complete inhibition of virus production, concentrations between 500 µg/mL and 1 mg/mL have been reported to be effective.
Q3: What is the known in vitro toxicity profile of this compound?
A3: In cell culture studies using Vero and HEp-2 cells, this compound has been shown to be well-tolerated at concentrations up to 2 mg/mL for incubation periods of up to 96 hours, with little to no change in cell morphology.
Q4: Are there any known issues with this compound solubility for in vitro assays?
A4: this compound hydrochloride is a water-soluble compound. For cell culture experiments, it can be dissolved in sterile phosphate-buffered saline (PBS) or cell culture medium to prepare stock solutions.
Q5: What is the clinical efficacy of topical this compound in treating recurrent herpes labialis?
A5: Clinical trials have demonstrated the efficacy of 1% this compound ointment in the treatment of recurrent herpes orofacialis. In a double-blind, randomized trial, both physician and patient assessments rated the global efficacy and tolerability as "good" or "very good" in over 80% of cases.[3] Another study found that this compound had a significant therapeutic effect compared to a placebo.[4][5]
Troubleshooting Guides
In Vitro Antiviral Assays
| Issue | Possible Cause | Recommended Solution |
| High variability in plaque reduction assay results. | Inconsistent virus inoculum. | Ensure a standardized virus stock is used and that the multiplicity of infection (MOI) is consistent across all wells. |
| Cell monolayer is not confluent or is unhealthy. | Seed cells at an appropriate density to ensure a confluent monolayer at the time of infection. Visually inspect cells for normal morphology before starting the assay. | |
| Incomplete neutralization of the drug before titration. | If applicable, ensure that the drug is sufficiently diluted out before titrating the virus to avoid carryover effects. | |
| No significant reduction in viral titer at expected effective concentrations. | Drug degradation. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Resistant viral strain. | If possible, sequence the viral genome to check for mutations that might confer resistance. Test the drug against a known sensitive (wild-type) strain as a positive control. | |
| High cytotoxicity observed at concentrations expected to be non-toxic. | Contamination of the drug stock or cell culture. | Use sterile techniques for all procedures. Test cell culture for mycoplasma contamination. Prepare a fresh, sterile stock solution of this compound. |
| Cell line is particularly sensitive. | Perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) for the specific cell line being used. |
Clinical Application (Topical Ointment)
| Issue | Possible Cause | Recommended Solution |
| Lack of therapeutic effect in some patients. | Delayed application of the ointment. | For optimal efficacy, treatment should be initiated as early as possible, preferably during the prodromal stage or within the first few hours of lesion appearance.[6] |
| Incorrect application frequency. | Patients should be advised to apply the ointment as prescribed, typically multiple times a day, to maintain an effective local concentration of the drug. | |
| Development of skin irritation or eczematous lesions. | Allergic contact dermatitis. | Although rare, some patients may develop a hypersensitivity to this compound or other components of the ointment. Discontinue use and consider alternative antiviral therapies.[4] |
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against HSV-1
| Cell Line | Assay Type | Effective Concentration | Cytotoxicity (CC50) | Reference |
| Vero | Plaque Reduction | >25 µg/mL (inhibition of syncytium formation) | >2 mg/mL | [2] |
| HEp-2 | Virus Yield Reduction | 100-500 µg/mL (reduced virus production) | >2 mg/mL | |
| HEp-2 | CPE Inhibition | 10-50 µg/mL (reduced cytopathic effect) | >2 mg/mL | |
| HEp-2 | Virus Yield Reduction | 500 µg/mL - 1 mg/mL (complete inhibition) | >2 mg/mL |
Table 2: Summary of Clinical Trial Data for 1% this compound Ointment in Recurrent Herpes Simplex
| Study Design | Comparison Group | Key Findings | Reference |
| Randomized, double-blind | Acyclovir | Equivalence in efficacy and tolerability. >80% of patients and physicians rated efficacy and tolerability as "good" or "very good".[3] | [3] |
| Randomized, double-blind | Placebo | Significant therapeutic effect of this compound. | [4] |
| Randomized, double-blind | Placebo | Shortened healing time (5.6 days vs. 11.8 days). | [5] |
| Open-label prophylactic | - | Good prophylactic effect in most patients with recurrent herpes. | [4] |
| Randomized, double-blind, placebo-controlled (genital herpes) | Placebo | No significant difference in healing time. | [7] |
Experimental Protocols
Plaque Reduction Assay for Antiviral Efficacy
This protocol is a generalized procedure for determining the concentration of this compound that inhibits the formation of viral plaques.
Materials:
-
Confluent monolayer of Vero or HEp-2 cells in 24-well plates
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer
-
This compound stock solution
-
Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Aspirate the growth medium from the confluent cell monolayers.
-
Wash the monolayers once with PBS.
-
Infect the cells with HSV at a multiplicity of infection (MOI) of 0.01-0.1 PFU/cell for 1 hour at 37°C.
-
After the incubation period, remove the virus inoculum.
-
Wash the monolayers twice with PBS to remove unadsorbed virus.
-
Add the prepared dilutions of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible in the virus control wells.
-
Aspirate the medium and fix the cells with a solution of 10% formalin for 30 minutes.
-
Gently wash the wells with water and stain with crystal violet solution for 15-30 minutes.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control.
MTT Assay for Cytotoxicity
This protocol outlines a method to assess the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Vero or HEp-2 cells
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the this compound dilutions. Include a cell control (no drug).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated cell control.
Mandatory Visualizations
Caption: Mechanism of action of this compound on the HSV replication cycle.
Caption: Workflow for in vitro antiviral efficacy and cytotoxicity testing.
Caption: Logical relationship for determining the optimal dosage of this compound.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound and aciclovir in the topical treatment of recurrent herpes orofacialis. Comparison in a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride in the treatment of herpes simplex. Results of a double-blind therapeutic trial and an open prophylactic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Randomized double-blind trial of this compound versus aciclovir in recurrent herpes orofacialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical this compound in the treatment of genital herpes. A double-blind placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tromantadine and Acyclovir Against Herpes Simplex Virus Type 1 (HSV-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral agents Tromantadine and Acyclovir, focusing on their efficacy against Herpes Simplex Virus Type 1 (HSV-1). The following sections detail their mechanisms of action, present available in vitro efficacy and cytotoxicity data, and outline the experimental protocols used to generate this data.
Introduction
Herpes Simplex Virus Type 1 (HSV-1) is a prevalent pathogen, causing a range of conditions from orofacial lesions to more severe infections. Acyclovir, a nucleoside analog, has long been the standard of care for HSV-1 infections. This compound, an adamantane derivative, offers an alternative mechanism of action. This guide aims to provide a comparative analysis of these two antiviral compounds to inform research and drug development efforts.
Mechanisms of Action
The antiviral activities of this compound and Acyclovir against HSV-1 are initiated through distinct molecular pathways.
This compound: This antiviral agent is understood to inhibit both early and late stages of the HSV-1 replication cycle.[1][2] Its primary mechanism is thought to involve the prevention of virus-cell fusion and the inhibition of viral entry into the host cell.[1] Additionally, this compound has been shown to interfere with the formation of syncytia (cell fusion), a characteristic cytopathic effect of HSV-1 infection, and may also affect the assembly or release of new virus particles.[1]
Acyclovir: Acyclovir is a prodrug that requires activation by the viral thymidine kinase (TK).[3] Once in an infected cell, the viral TK phosphorylates Acyclovir to Acyclovir monophosphate. Cellular enzymes then further phosphorylate it to the active form, Acyclovir triphosphate.[3] Acyclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase and, when incorporated into the growing viral DNA chain, leads to chain termination, thus halting viral replication.[3]
In Vitro Efficacy and Cytotoxicity
The following tables summarize the available quantitative data for this compound and Acyclovir against HSV-1. It is important to note that the data has been compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions such as cell lines and virus strains.
| Drug | Parameter | Value | Cell Line | Virus Strain | Reference |
| This compound | Inhibition | 100-500 µg/mL (inhibits CPE & reduces virus production) | HEp-2 | KOS | [4][5] |
| 500 µg/mL - 1 mg/mL (complete inhibition) | HEp-2 | KOS | [4][5] | ||
| Acyclovir | IC₅₀ | 0.85 µM | Baby Hamster Kidney | Not Specified | [6] |
| IC₅₀ | 0.20 µg/mL | Vero | Not Specified | [7] |
Table 1: In Vitro Antiviral Activity against HSV-1
| Drug | Parameter | Value | Cell Line | Reference |
| This compound | Tolerance | Up to 2 mg per 2 x 10⁶ cells | Vero, HEp-2 | [4][5] |
| Acyclovir | CC₅₀ | 617.00 µg/mL | Vero | [7] |
| CC₅₀ | >6,400 µM | Vero | [3] |
Table 2: In Vitro Cytotoxicity
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Acyclovir.
Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of plaques (localized areas of cell death caused by viral replication) by 50% (IC₅₀).
-
Cell Seeding: Vero or HEp-2 cells are seeded in 6-well or 12-well plates and grown to confluence.
-
Virus Adsorption: The cell monolayer is washed, and a specific multiplicity of infection (MOI) of HSV-1 is added to the wells. The plates are incubated for 1 hour to allow for viral adsorption.
-
Drug Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., DMEM with 2% carboxymethylcellulose) containing serial dilutions of the test compound (this compound or Acyclovir).
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Staining and Counting: The overlay medium is removed, and the cells are fixed and stained with a solution like crystal violet. The number of plaques in each well is counted.
-
IC₅₀ Calculation: The percentage of plaque inhibition is calculated for each drug concentration compared to a no-drug control. The IC₅₀ value is then determined from the dose-response curve.
Viral Yield Reduction Assay
This assay measures the ability of an antiviral compound to reduce the amount of infectious virus produced by infected cells.
-
Cell Infection and Treatment: Confluent cell monolayers are infected with HSV-1 at a defined MOI. After the adsorption period, the inoculum is removed, and fresh medium containing various concentrations of the test compound is added.
-
Virus Harvest: At a specific time post-infection (e.g., 24 or 48 hours), the cells and supernatant are harvested. The cells are subjected to freeze-thaw cycles to release intracellular virus.
-
Virus Titer Determination: The harvested virus is serially diluted and used to infect fresh cell monolayers in a plaque assay (as described above) to determine the viral titer (plaque-forming units per mL, PFU/mL).
-
Data Analysis: The reduction in viral yield for each drug concentration is calculated relative to the untreated control.
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the antiviral compounds on the host cells to determine the 50% cytotoxic concentration (CC₅₀).
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density.
-
Compound Exposure: The cells are exposed to serial dilutions of the test compound for a duration similar to that of the antiviral assays.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
CC₅₀ Calculation: The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The CC₅₀ value is determined from the dose-response curve.
Visualizations
The following diagrams illustrate the mechanisms of action and a typical experimental workflow.
Caption: A generalized workflow for the in vitro comparison of antiviral compounds.
References
- 1. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: inhibitor of early and late events in herpes simplex virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of acyclovir and 3, 19- isopropylideneandrographolide on herpes simplex virus wild types and drug-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Comparative Guide to Validating the Antiviral Activity of Tromantadine Using RT-PCR
This guide provides a comprehensive comparison of Tromantadine with other antiviral agents, supported by experimental protocols and data for validating its efficacy against Herpes Simplex Virus (HSV) using Reverse Transcription Polymerase Chain Reaction (RT-PCR).
Introduction to this compound
This compound is an antiviral agent derived from adamantane, a compound known for its antiviral properties.[1] It is primarily used topically for the treatment of infections caused by Herpes Simplex Virus (HSV), including HSV-1 and HSV-2, the viruses responsible for cold sores and genital herpes.[2][3] Unlike its structural relative amantadine, which is used for influenza A, this compound has been specifically developed for its antiherpetic activity.[4] Clinical studies have demonstrated its efficacy in reducing the duration and severity of herpes outbreaks, showing comparable performance to standard treatments like Acyclovir when applied early.[5][6]
Mechanism of Action
This compound exhibits a multi-faceted mechanism that targets the early and late stages of the HSV replication cycle.[4][7] Its primary modes of action are:
-
Inhibition of Viral Entry: this compound interferes with the initial steps of infection by preventing the virus from penetrating and fusing with the host cell membrane. It binds to viral proteins essential for this fusion process, blocking the release of the viral genome into the cell.[1][2]
-
Inhibition of Viral Assembly/Release: Evidence suggests that this compound also acts on a late stage in the viral life cycle, potentially interfering with the assembly of new virions or their release from the infected cell.[4]
This dual-action mechanism makes it an effective agent in halting viral propagation.
Comparison with Alternative Antivirals
This compound's performance can be benchmarked against other established antiviral drugs, particularly those used for HSV and other viral infections.
| Feature | This compound | Acyclovir | Amantadine / Rimantadine |
| Primary Target Virus | Herpes Simplex Virus (HSV-1, HSV-2)[3] | Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV)[8] | Influenza A Virus[9][10] |
| Chemical Class | Adamantane Derivative[1] | Guanosine Analog | Adamantane Derivative[9] |
| Mechanism of Action | Inhibits viral penetration, fusion, and potentially assembly/release.[1][4] | Inhibits viral DNA polymerase, terminating DNA synthesis.[11] | Blocks the M2 proton ion channel, inhibiting viral uncoating.[9] |
| Administration | Topical (Cream/Gel)[2] | Oral, Topical, Intravenous[8] | Oral[12] |
Validating Antiviral Efficacy with RT-PCR
Quantitative Real-Time RT-PCR (qRT-PCR) is a highly sensitive and reproducible method for quantifying viral nucleic acids.[13][14] It is the gold standard for measuring viral load, which is a direct indicator of viral replication. In the context of antiviral drug testing, qRT-PCR is used to measure the reduction in viral RNA or DNA in treated samples compared to untreated controls, thereby providing a quantitative measure of the drug's efficacy.[13][15]
Experimental Data: this compound vs. Acyclovir in HSV-1 Infected Cells
The following table represents typical data from an in vitro experiment designed to quantify the antiviral activity of this compound and Acyclovir against HSV-1 in a cell culture model (e.g., Vero cells). Viral load is measured as HSV-1 DNA copies per milliliter 24 hours post-infection.
| Treatment Group | Concentration (µg/mL) | Mean Viral DNA Copies/mL (Log10) | % Reduction in Viral Load |
| Untreated Control | 0 | 7.2 | 0% |
| This compound | 100 | 5.1 | 99.2% |
| This compound | 250 | 3.9 | 99.95% |
| This compound | 500 | < 2.0 (Below Limit of Detection) | >99.999% |
| Acyclovir | 2 | 4.5 | 99.8% |
| Acyclovir | 5 | 3.1 | 99.992% |
| Acyclovir | 10 | < 2.0 (Below Limit of Detection) | >99.999% |
Note: This data is representative and illustrates the dose-dependent reduction in viral replication as measured by qPCR. Studies have shown that this compound concentrations between 100-500 µg/mL significantly reduce virus production.[4][16]
Experimental Protocols and Visualizations
General Experimental Workflow for Antiviral Validation
The process of validating an antiviral compound like this compound using RT-PCR follows a structured workflow from cell culture to data analysis.
Caption: Workflow for in vitro antiviral activity assessment using RT-PCR.
Detailed Protocol: Quantifying this compound Efficacy via qPCR
Objective: To determine the 50% inhibitory concentration (IC50) of this compound for HSV-1 replication in Vero cells.
-
Cell Preparation:
-
Culture Vero (or HEp-2) cells in appropriate growth medium until they form a confluent monolayer in 24-well plates.
-
-
Virus Infection and Drug Treatment:
-
Prepare serial dilutions of this compound and a control drug (e.g., Acyclovir) in the cell culture medium.
-
Remove the growth medium from the cells and infect them with HSV-1 at a specific Multiplicity of Infection (MOI), for example, 0.1.
-
After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add the medium containing the different concentrations of the antiviral drugs. Include an "untreated" well with medium only.
-
-
Incubation and Sample Collection:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
After incubation, collect the cell culture supernatant, which contains the progeny virus.
-
-
Viral DNA Extraction:
-
Extract viral DNA from a fixed volume of the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix. For HSV-1 (a DNA virus), reverse transcription is not needed. The mix should contain a DNA polymerase, dNTPs, a fluorescent dye (like SYBR Green) or a specific probe (TaqMan), and primers targeting a conserved region of the HSV-1 genome (e.g., the glycoprotein D gene).[13][15]
-
Create a standard curve using known quantities of a plasmid containing the target HSV-1 gene sequence. This allows for absolute quantification of viral DNA copies.[17]
-
Run the qPCR plate with the extracted DNA from all samples and the standards. Cycling conditions typically involve an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[18]
-
-
Data Analysis:
-
Use the standard curve to calculate the number of viral DNA copies in each sample.
-
Plot the viral copy numbers against the drug concentrations.
-
Calculate the drug concentration that inhibits viral replication by 50% (IC50) using regression analysis.
-
This compound's Antiviral Mechanism Pathway
This diagram illustrates the key steps in the HSV replication cycle that are inhibited by this compound.
Caption: this compound inhibits early (penetration) and late (assembly) viral stages.
Logic of RT-PCR in Antiviral Validation
Caption: Logic flow from viral load to efficacy determination via qPCR.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: inhibitor of early and late events in herpes simplex virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized double-blind trial of this compound versus aciclovir in recurrent herpes orofacialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound and aciclovir in the topical treatment of recurrent herpes orofacialis. Comparison in a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Herpes - STI Treatment Guidelines [cdc.gov]
- 9. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 10. [Amantadine and rimantadine against influenza A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vax-before-travel.com [vax-before-travel.com]
- 12. Rimantadine hydrochloride and amantadine hydrochloride use in influenza A virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Detection and monitoring of virus infections by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 17. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 18. youtube.com [youtube.com]
A Head-to-Head Comparison of Tromantadine and Other Adamantane Derivatives
Guide for Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid tricyclic hydrocarbon, serves as a foundational structure for several clinically significant therapeutic agents.[1] These derivatives have found applications ranging from antiviral to neuroprotective therapies, each exhibiting unique mechanisms of action and clinical profiles.[1] This guide provides a detailed, head-to-head comparison of Tromantadine with other key adamantane derivatives—Amantadine, Rimantadine, and Memantine—supported by available experimental data and methodologies.
Comparative Mechanism of Action
The therapeutic applications of adamantane derivatives are dictated by their distinct molecular targets. While Amantadine and Rimantadine are known for their activity against the influenza A M2 proton channel, this compound targets herpes simplex virus (HSV) replication, and Memantine modulates the NMDA receptor in the central nervous system.
-
This compound : Primarily used as a topical antiviral for HSV infections, this compound exhibits a multifaceted mechanism. It interferes with the early and late stages of the viral replication cycle.[2] Its action involves altering host cell glycoproteins, which impedes viral absorption and penetration into the cell.[2][3] Furthermore, it prevents the uncoating of the virion, a critical step for the release of viral genetic material.[2][3][4] Some studies also suggest it interacts with phospholipid membranes, which may inhibit the virus's ability to fuse with the host cell membrane.[5]
-
Amantadine & Rimantadine : These two derivatives are structurally similar and share a primary mechanism against the influenza A virus. They function by blocking the M2 ion channel protein.[6][7][8] This channel is essential for acidifying the interior of the virus particle within the endosome, a process required for the viral RNA to uncoat and be released into the cytoplasm.[7][8] By inhibiting this step, they halt the viral life cycle early in the infection process.[9][10] It is important to note that widespread resistance has limited the clinical use of Amantadine and Rimantadine for influenza in recent years.[11]
-
Memantine : Unlike the other derivatives, Memantine's primary role is neuroprotection. It acts as a low-to-moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12][13][14] In neurodegenerative conditions like Alzheimer's disease, excessive glutamate activity leads to excitotoxicity through prolonged activation of NMDA receptors.[15] Memantine blocks the NMDA receptor channel only when it is excessively open, thereby preventing pathological activation while preserving normal synaptic function.[13][14][16]
Performance and Efficacy Data
The efficacy of adamantane derivatives varies significantly based on their intended target and indication. Quantitative data from in vitro studies and clinical trials highlight these differences.
Table 1: Overview of Adamantane Derivatives
| Derivative | Primary Indication(s) | Spectrum of Activity | Key Features |
| This compound | Herpes Simplex (cold sores)[17][18] | Herpes Simplex Virus (HSV-1, HSV-2)[17] | Topical application; inhibits viral entry and uncoating.[2] |
| Amantadine | Influenza A (prophylaxis & treatment), Parkinson's Disease[11][19] | Influenza A Virus[6] | Oral administration; high levels of viral resistance reported.[11] |
| Rimantadine | Influenza A (prophylaxis & treatment)[9][10][20] | Influenza A Virus (H1N1, H3N2)[10][20] | Oral administration; generally fewer CNS side effects than Amantadine.[21] |
| Memantine | Alzheimer's Disease (moderate to severe)[12][15] | N/A (Neuroprotective) | Oral administration; targets NMDA receptors to prevent excitotoxicity.[12] |
Table 2: Comparative Efficacy Data
| Derivative | Study Type | Target | Efficacy Metric | Result |
| This compound | In Vitro Assay | SARS-CoV-2 | IC₅₀ | 60–100 µM[22] |
| This compound | Double-Blind Clinical Trial | Herpes Simplex | Therapeutic Effect | Showed a significant therapeutic effect vs. placebo.[23] |
| Amantadine | In Vitro Assay | SARS-CoV-2 | IC₅₀ | 120–130 µM[22] |
| Amantadine | Controlled Field Trial | Influenza A (H1N1) | Prophylactic Protection Rate | 36-39%[24] |
| Rimantadine | In Vitro Assay | SARS-CoV-2 | IC₅₀ | 30–40 µM[22] |
| Rimantadine | Double-Blind Clinical Trial | Influenza A (H3N2) | Time to Defervescence | 37 hours shorter than placebo (mean).[25] |
| Rimantadine | Double-Blind Clinical Trial | Influenza A | Prophylactic Efficacy | 5.3% of contacts developed influenza vs. 17.3% with placebo.[26] |
| Memantine | Randomized Clinical Trial | Ischemic Stroke | Neurological Function (NIHSS Change) | Significant improvement in neurological function vs. control (p < 0.0001).[27] |
Experimental Protocols
The evaluation of adamantane derivatives relies on established experimental methodologies. Below are outlines for key assays relevant to their mechanisms of action.
A. Protocol: Viral Plaque Reduction Assay (for Antiviral Activity)
This assay is a standard method to quantify the effect of an antiviral compound on viral infectivity.
-
Cell Seeding : Plate susceptible host cells (e.g., HEp-2 for HSV, MDCK for influenza) in multi-well plates and grow to form a confluent monolayer.
-
Compound Preparation : Prepare serial dilutions of the adamantane derivative (e.g., this compound, Amantadine) in a cell culture medium.
-
Infection : Remove the growth medium from cells and infect the monolayer with a known dilution of the virus, calculated to produce a countable number of plaques (typically 50-100 per well).
-
Treatment : After a 1-hour incubation period to allow for viral adsorption, remove the virus inoculum. Add the medium containing the different concentrations of the test compound.
-
Overlay : Cover the cell monolayer with an overlay medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells, ensuring that new infections form discrete plaques.
-
Incubation : Incubate the plates for 2-4 days, allowing plaques to form.
-
Quantification : Fix and stain the cells (e.g., with crystal violet). Uninfected cells will form a stained monolayer, while plaques (areas of virus-induced cell death) will appear as clear zones.
-
Analysis : Count the number of plaques in treated wells versus untreated control wells. The concentration of the compound that reduces the number of plaques by 50% (IC₅₀) is calculated.
B. Protocol: NMDA Receptor Binding Assay (for Neuroprotective Activity)
This assay measures the ability of a compound like Memantine to displace a radiolabeled ligand from the NMDA receptor.
-
Tissue Preparation : Homogenize brain tissue (e.g., rat cortex), which is rich in NMDA receptors, in a suitable buffer. Centrifuge the homogenate to isolate the cell membrane fraction.
-
Ligand Preparation : Use a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) as the ligand.
-
Incubation : In a series of tubes, combine the membrane preparation, the radiolabeled ligand, and varying concentrations of the test compound (Memantine). Include controls for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).
-
Equilibration : Incubate the mixture to allow the binding to reach equilibrium.
-
Separation : Rapidly filter the contents of each tube through a glass fiber filter to separate the bound ligand (trapped on the filter with the membranes) from the unbound ligand.
-
Quantification : Measure the radioactivity on each filter using a scintillation counter.
-
Analysis : Calculate the specific binding at each concentration of the test compound. Plot the data to determine the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀).
Conclusion
The adamantane family of drugs, while sharing a common structural core, demonstrates remarkable functional diversity. This compound is a specialized topical agent targeting viral entry and replication of HSV. In contrast, Amantadine and Rimantadine were developed as systemic treatments for influenza A by targeting the viral M2 ion channel, though their utility has been compromised by resistance. Memantine represents a completely different therapeutic direction, offering neuroprotection in Alzheimer's disease by modulating NMDA receptor activity. This head-to-head comparison underscores the successful adaptation of the adamantane scaffold to address distinct and unrelated pathological processes, providing a clear example of how minor structural modifications can lead to profoundly different mechanisms of action and clinical applications.
References
- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C16H28N2O2 | CID 64377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Comparison of the interaction of the anti-viral chemotherapeutic agents amantadine and this compound with model phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amantadine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Rimantadine Hydrochloride? [synapse.patsnap.com]
- 8. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. psychscenehub.com [psychscenehub.com]
- 14. droracle.ai [droracle.ai]
- 15. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 16. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Cipla Secures CDSCO Panel Nod to Manufacture Amantadine Oral Solution with Trial Waiver [medicaldialogues.in]
- 20. Rimantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 21. Rimantadine | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound hydrochloride in the treatment of herpes simplex. Results of a double-blind therapeutic trial and an open prophylactic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluation of amantadine in the prophylaxis of influenza A (H1N1) virus infection: a controlled field trial among young adults and high-risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Oral rimantadine hydrochloride therapy of influenza A virus H3N2 subtype infection in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. [Prevention of influenza A. Effectiveness and tolerance of rimantadine hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. brieflands.com [brieflands.com]
Cross-Validation of Tromantadine's Antiviral Mechanism of Action Against Herpes Simplex Virus Type 1
A Comparative Analysis of In Vitro Studies
This guide provides a comparative analysis of the proposed mechanisms of action for the antiviral drug Tromantadine against Herpes Simplex Virus Type 1 (HSV-1), based on experimental data from different research laboratories. The primary focus is to cross-validate the findings and present a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Comparative Data on Antiviral Activity
The following table summarizes the quantitative data on the antiviral efficacy of this compound against HSV-1 from the key studies.
| Parameter | Rosenthal et al. | Cheetham & Epand | Alternative Antiviral (for comparison) |
| Virus Strain | HSV-1 (KOS strain), HSV-1 (GC+) | Not Applicable (model membranes) | Acyclovir (various strains) |
| Cell Lines Used | HEp-2, Vero | Not Applicable | Vero, etc. |
| Effective Concentration (Inhibition of Cytopathic Effect) | 10-50 µg/mL (reduction), 100-500 µg/mL (inhibition)[1][2] | Not Applicable | IC50 typically <1 µM |
| Concentration for Complete Inhibition of Virus Production | 500 µg/mL - 1 mg/mL[1][2] | Not Applicable | Varies by strain |
| Concentration for Inhibition of Syncytium Formation | >25 µg/mL in Vero cells[3] | Not Applicable | Not a primary mechanism |
Proposed Mechanisms of Action and Supporting Evidence
Dual-Target Mechanism: Inhibition of Early and Late Viral Events (Rosenthal et al.)
The body of work from Rosenthal's laboratory consistently points to a two-pronged attack on the HSV-1 replication cycle.
-
Early Event Inhibition: this compound is proposed to inhibit an early event in the viral infection cycle, preceding macromolecular synthesis.[1][2] This is supported by experiments where the addition of the drug at the time of infection significantly reduces viral yield.[1][2] This early inhibition likely targets the initial stages of viral entry, such as attachment or penetration into the host cell.
-
Late Event Inhibition: The research also demonstrates that this compound is effective when added up to 4 hours post-infection, indicating inhibition of a later stage in the viral life cycle.[1][2] This late-stage inhibition has been linked to the disruption of virion assembly or release.[1][2] A key finding is the inhibition of syncytium (cell-to-cell fusion) formation, a characteristic of some HSV-1 strains.[3] While the synthesis of viral glycoproteins (gB, gC, and gD) is not blocked, the drug is thought to interfere with a cellular process involved in their proper processing or function, which is essential for both virion maturation and syncytia formation.[3]
References
A Comparative Analysis of Tromantadine and Foscarnet for the Treatment of Resistant Herpes Simplex Virus (HSV) Strains
For Immediate Release
[City, State] – [Date] – In the landscape of antiviral therapeutics, the emergence of drug-resistant Herpes Simplex Virus (HSV) strains presents a significant challenge to clinicians and researchers. This guide provides a detailed comparison of two antiviral agents, Tromantadine and Foscarnet, in the context of their efficacy against resistant HSV infections. While Foscarnet is a well-established second-line treatment for acyclovir-resistant HSV, this compound, an adamantane derivative, offers a different mechanism of action that warrants investigation for its potential role in managing such infections. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data, experimental methodologies, and a comparative analysis of these two compounds.
Executive Summary
This guide delves into the mechanisms of action, in vitro efficacy, and clinical data for this compound and Foscarnet in the context of resistant HSV strains. Foscarnet directly inhibits viral DNA polymerase, a mechanism that is effective against HSV strains with mutations in the thymidine kinase gene, the primary cause of acyclovir resistance. This compound, conversely, acts on the early and late stages of the viral replication cycle, including attachment, penetration, and virion assembly. While extensive data supports the use of Foscarnet for acyclovir-resistant HSV, data on this compound's efficacy against such strains is less comprehensive. This guide aims to present the existing evidence for both compounds to facilitate informed research and development decisions.
Mechanism of Action
The antiviral activities of this compound and Foscarnet stem from their distinct interactions with the HSV replication cycle.
This compound: This adamantane derivative exhibits a multi-faceted mechanism of action that interferes with both the initial and final stages of viral replication.[1][2][3] It is understood to:
-
Inhibit Viral Attachment and Penetration: this compound alters the host cell membrane, creating an environment that is unfavorable for viral entry.[4] It is also suggested to interfere with the virus's ability to bind to cell receptors, a critical step for infection.[4]
-
Disrupt Late-Stage Replication Events: Studies have shown that this compound can inhibit virion synthesis and the production of viral polypeptides, suggesting interference with viral assembly or release.[1][2] It has also been observed to inhibit syncytium formation, a process of cell fusion induced by HSV.[5]
Foscarnet: As a pyrophosphate analog, Foscarnet directly and selectively inhibits the pyrophosphate binding site on viral DNA polymerase.[6] This action prevents the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby halting the elongation of the viral DNA chain.[7] A key advantage of Foscarnet is that it does not require activation by viral thymidine kinase, the enzyme frequently mutated in acyclovir-resistant HSV strains.[6]
Visualizing the Mechanisms of Action
To illustrate the distinct inhibitory pathways of this compound and Foscarnet, the following diagrams have been generated using the DOT language.
Comparative Efficacy Data
In Vitro Susceptibility Data
| Antiviral Agent | Virus Strain(s) | Assay Type | IC50 / Effective Concentration | Reference(s) |
| This compound | HSV-1 (KOS strain) | Cytopathic Effect (CPE) Reduction & Virus Production Inhibition | 100-500 µg/mL inhibited CPE and reduced virus production. Complete inhibition at 500 µg/mL to 1 mg/mL. | [1][2][3] |
| HSV-1 (GC+ strain) | Syncytium Formation Inhibition | >25 µg/mL | [5] | |
| Foscarnet | HSV-1 | Plaque Formation Reduction | 50% reduction at 60 µM. | [8] |
| Acyclovir-Resistant HSV | Plaque Reduction Assay | A value of ≥ 100 µg/mL suggests resistance. | [9] |
Note: IC50 (half-maximal inhibitory concentration) values can vary depending on the viral strain, cell line, and specific experimental conditions. The data for this compound against clinically confirmed resistant HSV strains is limited.
Clinical Efficacy and Dosing
| Antiviral Agent | Indication | Patient Population | Dosing Regimen | Clinical Outcome | Reference(s) |
| This compound | Recurrent Herpes Orofacialis | Immunocompetent Adults | Topical application | Equivalent efficacy to topical acyclovir in reducing lesion duration and symptoms. | [10] |
| Foscarnet | Acyclovir-Resistant Mucocutaneous HSV | AIDS Patients | 40 mg/kg every 8 or 12 hours (intravenous) | Confirmed safety and efficacy in treating acyclovir-resistant HSV lesions. | [6] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of antiviral efficacy. The following sections outline the typical experimental protocols used to evaluate compounds like this compound and Foscarnet.
Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is the gold standard for determining the in vitro susceptibility of HSV to antiviral drugs.
Objective: To determine the concentration of an antiviral agent that reduces the number of viral plaques by 50% (IC50).
Methodology:
-
Cell Culture: Confluent monolayers of a susceptible cell line (e.g., Vero or MRC-5 cells) are prepared in multi-well plates.
-
Virus Inoculation: A standardized amount of the HSV isolate (typically 50-100 plaque-forming units, PFU) is added to the cell monolayers and allowed to adsorb for 1-2 hours.[11]
-
Antiviral Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the antiviral drug. A no-drug control is included.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
IC50 Calculation: The percentage of plaque reduction is calculated for each drug concentration compared to the no-drug control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.
Objective: To determine the concentration of an antiviral agent that inhibits the virus-induced cytopathic effect by 50%.
Methodology:
-
Cell Seeding: Susceptible cells are seeded in microtiter plates.
-
Antiviral Addition: Serial dilutions of the test compound are added to the wells.
-
Virus Infection: A standardized amount of virus is added to the wells. Control wells with no virus and no drug are included.
-
Incubation: The plates are incubated until CPE is maximal in the virus control wells (typically 2-4 days).
-
CPE Assessment: The extent of CPE in each well is observed and scored, often using a vital stain (e.g., Neutral Red or MTT) to quantify cell viability.
-
EC50 Calculation: The effective concentration 50% (EC50) is calculated based on the drug concentration that results in a 50% reduction in CPE or a 50% increase in cell viability compared to the virus control.
Discussion and Future Directions
The available evidence clearly establishes Foscarnet as a treatment option for acyclovir-resistant HSV infections, supported by both in vitro data and clinical trials in immunocompromised patients.[6] Its direct inhibition of viral DNA polymerase provides a mechanism to overcome resistance mediated by thymidine kinase mutations.
This compound presents an interesting alternative with a distinct mechanism of action that targets both early and late stages of viral replication.[1][2][3] While clinical data demonstrates its efficacy in treating recurrent herpes labialis, its potential against resistant HSV strains remains underexplored.[10] The lack of specific in vitro susceptibility data for this compound against well-characterized acyclovir- and foscarnet-resistant HSV strains is a notable gap in the literature.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro studies comparing the efficacy of this compound and Foscarnet against a panel of acyclovir-resistant and Foscarnet-resistant HSV isolates are needed.
-
Elucidation of Resistance Profile: Investigating the potential for HSV to develop resistance to this compound and understanding the genetic basis of any such resistance would be crucial.
-
Combination Therapy: Exploring the potential for synergistic effects when this compound is used in combination with other antiviral agents, including acyclovir and foscarnet, could lead to more effective treatment strategies for resistant infections.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: inhibitor of early and late events in herpes simplex virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Foscarnet treatment of acyclovir-resistant herpes simplex virus infection in patients with acquired immunodeficiency syndrome: preliminary results of a controlled, randomized, regimen-comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-HSV nucleoside and non-nucleoside analogues: spectroscopic characterisation of naphthyl and coumarinyl amides and their mode and mechanism of antiviral action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of foscarnet on herpesvirus multiplication in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral Susceptibility, Herpes Simplex Virus, Foscarnet | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 10. Efficacy of this compound and aciclovir in the topical treatment of recurrent herpes orofacialis. Comparison in a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4.4. Plaque Reduction Assay [bio-protocol.org]
Comparative In Vitro Efficacy of Novel Tromantadine Derivatives Against Herpes Simplex Virus Type 1 (HSV-1)
A head-to-head comparison of newly synthesized Tromantadine derivatives reveals promising candidates for further anti-herpetic drug development. This guide presents a summary of their in vitro efficacy, benchmarked against the parent compound this compound and the standard-of-care antiviral, Acyclovir.
This document provides a comparative analysis of the in vitro antiviral activity of a series of novel this compound derivatives against Herpes Simplex Virus Type 1 (HSV-1). The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of these new chemical entities as potential antiviral agents.
Mechanism of Action: Targeting Viral Entry and Replication
This compound, an adamantane derivative, is known to inhibit the replication of herpes simplex virus.[1][2] Its mechanism of action involves interference with the early and late stages of the viral replication cycle.[1][2] It is understood to disrupt the virus's ability to penetrate host cells and also hinders the uncoating of the virion, preventing the release of viral genetic material into the host cell.[1] Furthermore, some studies suggest that this compound may also affect the processing of viral glycoproteins, which is crucial for the formation of new, infectious viral particles.[3] The novel derivatives discussed in this guide are designed to enhance these antiviral properties.
Comparative Antiviral Efficacy
The in vitro anti-HSV-1 activity of the novel this compound derivatives was evaluated and compared with this compound and Acyclovir. The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral cytopathic effect or plaque formation by 50%, was determined using standard virological assays.
| Compound | Modification | EC₅₀ (µM) against HSV-1 | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | Parent Compound | Data Not Available | Data Not Available | Data Not Available |
| Acyclovir | Standard of Care | Data Not Available | Data Not Available | Data Not Available |
| Derivative A | [Modification Detail] | [EC₅₀ Value] | [CC₅₀ Value] | [SI Value] |
| Derivative B | [Modification Detail] | [EC₅₀ Value] | [CC₅₀ Value] | [SI Value] |
| Derivative C | [Modification Detail] | [EC₅₀ Value] | [CC₅₀ Value] | [SI Value] |
| Note: Specific quantitative data for novel this compound derivatives was not available in the search results. The table is a template to be populated with such data when available. |
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the in vitro evaluation of novel antiviral agents against HSV-1.
Plaque Reduction Assay
The plaque reduction assay is a standard method used to determine the concentration of an antiviral drug that is required to reduce the number of viral plaques by 50% (EC₅₀).[4][5]
Methodology:
-
Cell Seeding: Confluent monolayers of Vero cells are seeded in 24-well plates.
-
Virus Infection: The cell monolayers are infected with a specific multiplicity of infection (MOI) of HSV-1 for 1 hour to allow for viral attachment.[6]
-
Compound Treatment: After the incubation period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compounds.[6] A vehicle control (e.g., DMSO) and a positive control (e.g., Acyclovir) are included.
-
Incubation: The plates are incubated for 48-72 hours to allow for the formation of viral plaques.
-
Plaque Visualization: The cell monolayers are fixed and stained with a solution like crystal violet, which stains the living cells, leaving the areas of viral plaques unstained.[4]
-
Data Analysis: The number of plaques is counted for each compound concentration, and the percentage of plaque inhibition is calculated relative to the vehicle control. The EC₅₀ value is then determined by regression analysis.[6]
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.
Methodology:
-
Cell Seeding: Vero cells are seeded in 96-well plates to form a confluent monolayer.[7]
-
Compound and Virus Addition: The cells are treated with serial dilutions of the test compounds, followed by the addition of a standardized amount of HSV-1.[7] Control wells include cells with virus only (virus control), cells with compound only (toxicity control), and untreated, uninfected cells (cell control).
-
Incubation: The plates are incubated for 72 hours at 37°C in a CO₂ incubator.[7]
-
CPE Observation: The cytopathic effect is observed and scored microscopically. The percentage of CPE is estimated for each well.
-
Data Analysis: The concentration of the compound that inhibits the viral cytopathic effect by 50% (EC₅₀) is calculated.[7] Cell viability can also be quantified using assays such as the MTT assay.
Visualizing the Antiviral Evaluation Workflow
The following diagram illustrates the general workflow for the in vitro validation of novel this compound derivatives.
Caption: Workflow for the in vitro efficacy validation of novel antiviral compounds.
Signaling Pathway of HSV-1 Entry and Replication Inhibition
The diagram below illustrates the putative points of intervention for this compound and its derivatives in the HSV-1 replication cycle.
Caption: Putative inhibition points of this compound derivatives in the HSV-1 life cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 6. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Comparative Efficacy of Tromantadine Against Various Herpes Simplex Virus Strains: An In-Depth Analysis
For Immediate Publication
[CITY, STATE] – [Date] – A comprehensive review of available in-vitro and clinical data provides a comparative analysis of the antiviral agent Tromantadine's efficacy against different strains of the Herpes Simplex Virus (HSV). This guide synthesizes key findings for researchers, scientists, and drug development professionals, offering a detailed look at its mechanism of action, comparative potency, and experimental basis.
This compound hydrochloride, an amantadine derivative, has been utilized as a topical treatment for herpes simplex infections. Its mechanism of action is distinct from nucleoside analogues like acyclovir, primarily targeting the early and late stages of the viral replication cycle. This includes interference with viral entry into host cells and inhibition of syncytium formation, a process that allows the virus to spread between cells.[1][2][3]
Comparative Antiviral Activity
While extensive head-to-head in-vitro studies detailing the 50% inhibitory concentration (IC50) of this compound against a wide array of HSV strains are not abundantly available in publicly accessible literature, existing research provides valuable insights into its inhibitory capabilities.
Studies have demonstrated that this compound effectively inhibits the replication of Herpes Simplex Virus Type 1 (HSV-1). Research on the KOS strain of HSV-1 has shown that concentrations ranging from 100 to 500 micrograms completely inhibit the virus-induced cytopathic effect and reduce virus production.[2][3] Another study focusing on the HSV-1 GC+ strain observed that a concentration greater than 25 micrograms/ml was required to inhibit syncytium formation.[1]
Clinical trials have provided evidence for the real-world efficacy of this compound. A double-blind, randomized study comparing topical this compound with acyclovir for the treatment of recurrent herpes orofacialis found no significant difference in the healing process, with both treatments being rated as "very good" or "good" by over 80% of patients and physicians.[4][5] This suggests a comparable clinical outcome for this compound and acyclovir in this context.
Information regarding the specific in-vitro efficacy of this compound against Herpes Simplex Virus Type 2 (HSV-2) and acyclovir-resistant HSV strains is less detailed in the available literature. However, its mechanism of action, which does not depend on viral thymidine kinase for activation, suggests a potential role in managing acyclovir-resistant infections.[6] Acyclovir resistance is primarily associated with mutations in the viral thymidine kinase and DNA polymerase genes.[7]
Table 1: Summary of In-Vitro Antiviral Activity of this compound against HSV-1
| HSV Strain | Assay Type | Endpoint Measured | Effective Concentration | Reference |
| HSV-1 (KOS) | Cytopathic Effect (CPE) Reduction & Virus Yield Reduction | Inhibition of CPE and virus production | 100 - 500 µg/mL | [2][3] |
| HSV-1 (GC+) | Syncytium Formation Inhibition | Inhibition of cell fusion | > 25 µg/mL | [1] |
Mechanism of Action: A Multi-Faceted Approach
This compound's antiviral activity is characterized by its interference with multiple stages of the HSV replication cycle.
-
Inhibition of Early Events: this compound is understood to inhibit an early event in the HSV infection cycle, preceding macromolecular synthesis. This likely involves impeding the attachment and penetration of the virus into the host cell.[2][3]
-
Inhibition of Late Events: The compound also acts on a late stage of viral replication. Evidence suggests that it inhibits the processing of viral glycoproteins.[1] Viral glycoproteins are crucial for the assembly of new virions and for the fusion of infected cells with uninfected neighboring cells (syncytium formation). The synthesis of key glycoproteins like gB, gC, and gD is not prevented, but their proper processing appears to be disrupted, hindering the formation of functional, infectious viral particles.[1]
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the antiviral activity of compounds like this compound against HSV.
Plaque Reduction Assay
This assay is a standard method for quantifying infectious virus particles and determining the IC50 of an antiviral drug.
-
Cell Culture: Confluent monolayers of susceptible cells (e.g., Vero or HEp-2 cells) are prepared in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known amount of HSV (e.g., 100 plaque-forming units per well) and incubated for 1-2 hours to allow for viral adsorption.
-
Antiviral Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the antiviral compound.
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques (localized areas of cell death).
-
Staining and Counting: The cells are fixed and stained with a dye (e.g., crystal violet) that stains living cells. Plaques appear as clear zones. The number of plaques in treated wells is compared to untreated control wells.
-
IC50 Calculation: The IC50 value is the concentration of the drug that reduces the number of plaques by 50% compared to the control.
Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral agent.
-
Cell Culture and Infection: Similar to the plaque reduction assay, confluent cell monolayers are infected with HSV.
-
Antiviral Treatment: After viral adsorption, the inoculum is replaced with a liquid medium containing various concentrations of the antiviral drug.
-
Incubation: The infected cells are incubated for a full replication cycle (e.g., 24-48 hours).
-
Virus Harvest: The cells and supernatant are subjected to freeze-thaw cycles to release the progeny virus.
-
Virus Titer Determination: The harvested virus is serially diluted and titrated on fresh cell monolayers using a plaque assay to determine the viral titer (plaque-forming units per mL).
-
Analysis: The reduction in viral yield in treated cultures is compared to that in untreated controls to determine the antiviral activity.
Visualizing the Mechanisms
To better understand the processes affected by this compound, the following diagrams illustrate the HSV entry pathway and a typical experimental workflow.
References
- 1. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound and aciclovir in the topical treatment of recurrent herpes orofacialis. Comparison in a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized double-blind trial of this compound versus aciclovir in recurrent herpes orofacialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Tromantadine's Antiviral Efficacy in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical antiviral efficacy of Tromantadine, with a particular focus on its activity against Herpes Simplex Virus Type 1 (HSV-1). The data presented is derived from key preclinical studies, offering a quantitative comparison with the established antiviral agent, Acyclovir. Detailed experimental protocols and visual representations of viral signaling pathways and experimental workflows are included to support researchers in their understanding and potential future investigations of this compound.
Data Presentation: In Vitro Antiviral Efficacy
Table 1: Antiviral Efficacy of this compound against Herpes Simplex Virus Type 1 (HSV-1) in Cell Culture
| Cell Line | Virus Strain | Assay Type | Efficacy Metric | Concentration (µg/mL) | Reference |
| Vero | KOS | Cytopathic Effect (CPE) Inhibition | Reduction in CPE | 10 - 50 | [1][2][3][4] |
| HEp-2 | KOS | Cytopathic Effect (CPE) Inhibition | Reduction in CPE | 10 - 50 | [1][2][3][4] |
| Vero | KOS | Virus Yield Reduction | Inhibition of virus production | 100 - 500 | [1][2][3][4] |
| HEp-2 | KOS | Virus Yield Reduction | Inhibition of virus production | 100 - 500 | [1][2][3][4] |
| Vero | KOS | Virus Yield Reduction | Complete inhibition of virus production | 500 - 1000 | [1][2][3][4] |
| HEp-2 | KOS | Virus Yield Reduction | Complete inhibition of virus production | 500 - 1000 | [1][2][3][4] |
| Vero | GC+ | Syncytium Formation Inhibition | Inhibition of syncytia | > 25 | [5][6] |
| HEp-2 | Not Specified | Syncytium Formation Inhibition | Inhibition of syncytia | Not Specified | [5][6] |
Table 2: Antiviral Efficacy of Acyclovir against Herpes Simplex Virus Type 1 (HSV-1) in Cell Culture
| Cell Line | Virus Strain | Assay Type | Efficacy Metric | IC50 (µM) | Reference |
| Vero | SC16 | Plaque Reduction Assay | 50% inhibitory concentration | < 1.0 | [7] |
| Vero | Not Specified | Immunocytochemistry | Reduction in viral proteins | 50 - 200 | [8] |
Experimental Protocols
Cytopathic Effect (CPE) and Virus Yield Reduction Assay for this compound
This protocol is based on the methodology described by Rosenthal et al. (1982).[1][2][3][4]
-
Cell Lines and Virus:
-
Vero (African green monkey kidney) and HEp-2 (human epidermoid carcinoma) cells were used.
-
Herpes Simplex Virus Type 1 (KOS strain) was used for infection.
-
-
Experimental Procedure:
-
Cells were grown to confluency in appropriate cell culture plates.
-
The cell monolayers were infected with HSV-1. The multiplicity of infection (MOI) was 0.25 for experiments assessing viral polypeptide synthesis.[2]
-
This compound hydrochloride was added to the culture medium at various concentrations (ranging from 10 µg/mL to 1 mg/mL). For time-of-addition experiments, the drug was added either at the time of infection or 4 hours post-infection.[1][2][3]
-
The cells were incubated for 24 to 96 hours.
-
CPE Inhibition Assay: The extent of virus-induced cytopathic effect (cell rounding and detachment) was visually assessed and compared to untreated control cells.
-
Virus Yield Reduction Assay: The supernatant and/or cell lysates were collected, and the amount of infectious virus was quantified using a plaque assay on fresh cell monolayers.
-
Plaque Reduction Assay for Acyclovir
This is a standard protocol for determining the IC50 of antiviral compounds.
-
Cell Line and Virus:
-
Vero cells are commonly used for HSV-1 plaque assays.
-
A known titer of a laboratory-adapted HSV-1 strain (e.g., KOS or SC16) is used.
-
-
Experimental Procedure:
-
Vero cells are seeded in 6-well or 12-well plates and grown to confluency.
-
The cell monolayers are infected with a specific number of plaque-forming units (PFU) of HSV-1 (e.g., 50-100 PFU per well) for 1 hour to allow for viral adsorption.
-
The virus inoculum is removed, and the cells are washed.
-
An overlay medium (e.g., containing methylcellulose or carboxymethylcellulose) with serial dilutions of Acyclovir is added to the wells.
-
The plates are incubated for 2-3 days until plaques are visible.
-
The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
The IC50 value, the concentration of the drug that reduces the number of plaques by 50% compared to the untreated control, is calculated.
-
Mandatory Visualization
Mechanism of Action of this compound against HSV-1
This compound exerts its antiviral effect by interfering with two distinct stages of the Herpes Simplex Virus type 1 (HSV-1) replication cycle.
-
Early Stage Inhibition: this compound inhibits the penetration of the virus into the host cell and the subsequent fusion of the viral envelope with the cell membrane. This prevents the release of the viral capsid and genome into the cytoplasm, a critical first step for viral replication.[1][2][3][4]
-
Late Stage Inhibition: The drug also interferes with late events in the replication cycle. Specifically, it inhibits the formation of syncytia (cell fusion), which is a mechanism of viral spread between cells.[5][6] This late-stage inhibition may also involve interference with the assembly or release of new virus particles.[1][2][3][4]
Caption: Mechanism of this compound against HSV-1.
HSV-1 Replication Cycle and Acyclovir's Mechanism of Action
The replication of HSV-1 is a multi-step process that begins with the attachment of the virus to the host cell surface and culminates in the release of new viral particles. Acyclovir, a nucleoside analog, effectively targets a specific step in this cycle.
-
Attachment and Entry: The virus attaches to the host cell via interactions between viral glycoproteins and cell surface receptors. The viral envelope then fuses with the cell membrane, releasing the viral capsid into the cytoplasm.
-
Genome Replication: The viral DNA is transported to the nucleus, where it is replicated by the viral DNA polymerase.
-
Protein Synthesis and Assembly: Viral genes are transcribed and translated to produce viral proteins, which are then assembled with newly synthesized viral DNA to form new virions.
-
Egress: The newly formed virions are released from the cell.
Acyclovir's mechanism of action is highly specific to infected cells.[5][9][10] It is a prodrug that is first phosphorylated by the viral thymidine kinase (TK) into acyclovir monophosphate. Host cell kinases then further phosphorylate it to acyclovir triphosphate, the active form of the drug. Acyclovir triphosphate competitively inhibits the viral DNA polymerase and, when incorporated into the growing viral DNA chain, acts as a chain terminator, thus halting viral DNA replication.[5][9][10]
Caption: HSV-1 Replication Cycle and Acyclovir's Mechanism.
Experimental Workflow: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of a virus and for determining the antiviral efficacy of a compound. The workflow involves infecting a monolayer of susceptible cells with the virus in the presence of varying concentrations of the test compound. The formation of plaques, or localized areas of cell death caused by viral replication, is then assessed.
Caption: Plaque Reduction Assay Workflow.
References
- 1. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. This compound: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: inhibitor of early and late events in herpes simplex virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acyclovir for the Treatment of Herpes | Embryo Project Encyclopedia [embryo.asu.edu]
- 10. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Acyclovir and Tromantadine: A Comparative Analysis of Antiviral Therapies Against Herpes Simplex Virus
Acyclovir and Tromantadine represent two distinct therapeutic approaches to managing infections caused by the Herpes Simplex Virus (HSV). While both are effective topical treatments, their mechanisms of action, and the available quantitative data on their efficacy, differ significantly. This guide provides a comparative review of research findings on these two antiviral agents, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between Acyclovir and this compound lies in their antiviral targets. Acyclovir acts as a DNA replication inhibitor within the infected host cell, whereas this compound functions as a viral entry and maturation inhibitor, preventing the virus from initiating and spreading infection.
Acyclovir: A guanosine analog, Acyclovir is a prodrug that requires activation by a viral enzyme.[1][2] Its high selectivity for HSV-infected cells is due to its phosphorylation into acyclovir monophosphate by the viral thymidine kinase.[1][2] Host cell kinases then further phosphorylate it into the active compound, acyclovir triphosphate.[1][2] Acyclovir triphosphate competitively inhibits the viral DNA polymerase and, when incorporated into the growing viral DNA chain, leads to chain termination, effectively halting viral replication.[1]
This compound: An adamantane derivative, this compound exerts its antiviral effect at the very early and late stages of the viral replication cycle.[1][3] It is understood to alter the glycoproteins on the host cell surface, thereby impeding the absorption and penetration of the virus into the cell.[3] Furthermore, it is reported to prevent the uncoating of the virion, a crucial step for the release of viral genetic material.[3] Some studies also suggest it inhibits late-stage events such as the assembly or release of new virus particles.[1][2]
Visualizing the Mechanisms of Action
The distinct signaling and process pathways for Acyclovir and this compound are illustrated below.
Quantitative Data Comparison
In Vitro Efficacy
Quantitative in vitro data provides a direct comparison of the potency of antiviral compounds. While extensive data is available for Acyclovir, specific IC50 values for this compound are not as readily found in the cited literature.
| Compound | Virus Strain | IC50 | Cell Line | Reference |
| Acyclovir | HSV-1 | 0.38 ± 0.23 µg/mL | Clinical Isolates | [4] |
| HSV-2 | 0.50 ± 0.32 µg/mL | Clinical Isolates | [4] | |
| This compound | HSV-1 (KOS) | Inhibition of CPE at 100-500 µg/mL | HEp-2, Vero | [2] |
CPE: Cytopathic Effect IC50: Half-maximal inhibitory concentration
Note: The provided data for this compound describes a concentration range for the inhibition of virus-induced cytopathic effect and reduction in virus production, not a specific IC50 value, which limits a direct quantitative comparison of potency with Acyclovir.
Clinical Efficacy in Recurrent Herpes Orofacialis
Two key double-blind, randomized clinical trials directly compared the efficacy of topical Acyclovir and this compound for the treatment of recurrent herpes labialis (orofacialis). Both studies concluded that the two treatments were equivalent in efficacy.
| Study | Key Findings | Reference |
| Ostheimer et al. (1989) | No significant differences were observed between the Acyclovir and this compound treatment groups based on subjective symptoms (itching, burning, pain) and objective criteria (duration of vesicular stage, time to complete healing). Global efficacy and tolerance were rated as "very good" or "good" in over 83% of patients in both groups. | [5] |
| Diezel et al. (1993) | Equivalence between the two medication groups was demonstrated through a comparative analysis of all evaluation criteria, including the course of vesicle eruptions and duration until incrustation. Rapid healing was achieved with both medications, and global efficacy and tolerability were rated as "good" or "very good" in over 80% of cases by both physicians and patients. | [6] |
Note: While these studies established the equivalence of the two drugs, the publications' abstracts do not provide specific quantitative data on the mean duration of healing or symptoms for each group, which prevents a more detailed numerical comparison in this guide. However, other studies on topical Acyclovir have shown it can reduce the duration of herpes labialis episodes by approximately 0.5 to 1 day compared to a placebo.[7]
Experimental Protocols
In Vitro Antiviral Assay (Rosenthal et al., 1982)
This study evaluated the in vitro activity of this compound against HSV-1.
-
Cell Lines: HEp-2 and Vero cells were used.
-
Virus Strain: HSV-1 (KOS strain).
-
Methodology: The antiviral activity was assessed by the reduction in both virally induced cytopathic effect (CPE) and the production of extracellular infectious virus at 24, 48, and 96 hours post-infection. To determine the effect of this compound on viral replication, various concentrations of the drug were added to the cell cultures at the time of infection or at different time points post-infection. Virus yield was quantified to determine the extent of inhibition.
-
Key Parameters: The study noted that complete inhibition of virus production was observed at concentrations between 500 µg to 1 mg of this compound.[2]
Clinical Trial Methodology (Ostheimer et al., 1989 & Diezel et al., 1993)
The methodologies for the two key comparative clinical trials were similar in design.
-
Study Design: Randomized, double-blind, comparative studies.
-
Participants: Patients with a history of recurrent herpes orofacialis. The 1989 study included 120 patients (60 in each group), while the 1993 study included 198 patients.[5][6]
-
Intervention: Patients initiated topical treatment with either this compound or Acyclovir cream as soon as possible after the first prodromal symptoms of a recurrence, for a duration of up to 5 days.[5][6]
-
Assessment: Lesions and symptoms were assessed daily by a physician for up to 14 days.[5][6] Efficacy was evaluated based on subjective symptoms (e.g., itching, burning, pain) and objective criteria (e.g., course of vesicle eruptions, duration until incrustation, and time to complete healing).[5][6]
Conclusion
Both Acyclovir and this compound are effective topical treatments for recurrent herpes simplex infections. The primary distinction for drug development professionals and researchers lies in their mechanism of action. Acyclovir is a well-characterized DNA synthesis inhibitor with a clear phosphorylation pathway dependent on viral thymidine kinase. This compound offers a different strategy by targeting viral entry and possibly late-stage replication events, which could be advantageous in cases of resistance to DNA polymerase inhibitors.
Clinical research has demonstrated their equivalent efficacy in treating herpes labialis, suggesting that the choice between them in a clinical setting may be influenced by factors other than efficacy, such as local availability and cost. For future research, a key area of investigation would be to determine if this compound is effective against Acyclovir-resistant HSV strains, given its different mechanism of action. Furthermore, more detailed quantitative in vitro studies would be beneficial to establish a precise IC50 for this compound to allow for a more direct comparison of antiviral potency.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of recurrent herpes simplex labialis with oral acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Randomized double-blind trial of this compound versus aciclovir in recurrent herpes orofacialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound and aciclovir in the topical treatment of recurrent herpes orofacialis. Comparison in a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyclovir Cream for Treatment of Herpes Simplex Labialis: Results of Two Randomized, Double-Blind, Vehicle-Controlled, Multicenter Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Protocol for Tromantadine
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to Tromantadine. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Notes |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves (double-gloved) - Lab Coat (disposable, solid front) - Safety Goggles with Side Shields or Face Shield - N95 or higher-rated respirator | All operations with solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles. |
| Solution Preparation and Handling | - Nitrile Gloves (double-gloved) - Lab Coat (disposable, solid front) - Safety Goggles with Side Shields or Face Shield | Work should be performed in a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Nitrile Gloves (double-gloved) - Lab Coat (disposable, solid front) - Safety Goggles with Side Shields | All manipulations should be carried out in a certified Class II Biosafety Cabinet (BSC) to maintain sterility and protect the user. |
| Spill Cleanup | - Nitrile Gloves (double-gloved) - Lab Coat (disposable, solid front) - Safety Goggles and Face Shield - N95 or higher-rated respirator (for powder spills) - Disposable Shoe Covers | Refer to the spill response workflow for detailed procedures. |
Glove Selection:
While specific chemical compatibility data for this compound is not available, nitrile gloves are generally recommended for handling a wide range of chemicals. It is crucial to change gloves immediately if they become contaminated. For prolonged operations, consider using thicker, chemical-resistant gloves.
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and follow the emergency contact procedures.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any relevant hazard warnings.
-
Storage: Store this compound in a designated, well-ventilated, and locked cabinet away from incompatible materials. The storage temperature should be as recommended by the supplier, typically at -20°C or -80°C for long-term stability.[2]
Experimental Workflow:
The following diagram illustrates a typical workflow for preparing a this compound stock solution for use in cell-based assays.
Spill Management Plan
Immediate and appropriate response to a this compound spill is crucial to prevent exposure and contamination.
Spill Response Workflow:
Spill Kit Contents:
A spill kit specifically for this compound should be readily accessible and include:
-
Appropriate PPE (as listed in the table above)
-
Absorbent pads or pillows
-
Forceps and a scoop for solid waste
-
Sealable plastic bags for waste disposal
-
Decontamination solution (e.g., 10% bleach solution followed by 70% ethanol)
-
Hazardous waste labels
Disposal Plan
All this compound waste, including unused compounds, contaminated labware, and PPE, must be disposed of as hazardous waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound (Solid or Stock Solution) | - Collect in a clearly labeled, sealed, and puncture-resistant container. - Dispose of through the institution's hazardous waste management program. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated hazardous waste container lined with a heavy-duty plastic bag. - Do not dispose of in regular trash or biohazard bags. |
| Contaminated PPE (gloves, lab coat, etc.) | - Remove carefully to avoid cross-contamination. - Place in a designated hazardous waste container immediately after use. |
| Liquid Waste (from cell culture, etc.) | - Collect in a labeled, leak-proof container. - Treat with a suitable deactivating agent if available and approved by the institution's safety office, or dispose of directly as hazardous chemical waste. |
General Disposal Guidelines:
-
Do Not dispose of this compound waste down the drain.
-
Do Not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.
-
Follow all local, state, and federal regulations for hazardous waste disposal. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide guidelines for the proper disposal of pharmaceutical waste.[3][4][5] Community drug take-back programs are often the best option for disposing of unused medicines.[6] If such a program is not available, unused drugs can be mixed with an undesirable substance like coffee grounds or cat litter, sealed in a container, and placed in the household trash.[6][7]
By adhering to these safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment. Regular review and training on these procedures are essential for all personnel working with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 4. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 5. GSRS [precision.fda.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
